Propranolol glycol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
223.28 g/mol |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropane-1,2-diol |
InChI |
InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2/i8D2,9D2,11D |
Clé InChI |
BYNNMWGWFIGTIC-QJHRKUAUSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC(CO)O |
Origine du produit |
United States |
Foundational & Exploratory
Propranolol Glycol-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol glycol-d5 is the deuterated form of propranolol glycol, a metabolite of the widely used beta-blocker, propranolol. As a stable isotope-labeled internal standard, it plays a critical role in the accurate quantification of propranolol and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical applications of this compound, with a focus on its utility in pharmacokinetic and metabolic studies.
Core Chemical Properties
This compound is characterized by the incorporation of five deuterium atoms into the glycol sidechain of the propranolol metabolite. This isotopic labeling results in a distinct mass shift, enabling its use as an ideal internal standard for mass spectrometry-based analytical methods.
Data Presentation: Quantitative Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 3-(naphthalen-1-yloxy)propane-1,2-diol-d5 | N/A |
| CAS Number | 69533-57-9 | [1] |
| Molecular Formula | C₁₃H₉D₅O₃ | [1] |
| Molecular Weight | 223.28 g/mol | [1] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Isotopic Purity | >98% (Typical for commercial standards) | N/A |
| Solubility | Soluble in DMSO and Methanol |
Synthesis and Isotopic Labeling
While a detailed, publicly available synthesis protocol for this compound is scarce, a plausible synthetic route can be inferred from the established synthesis of propranolol and its metabolites, combined with standard deuterium labeling techniques. The synthesis would likely involve the use of a deuterated precursor for the glycol sidechain.
A potential synthetic pathway could start from 1-naphthol and a deuterated epoxide, such as (R/S)-3-(allyloxy-d5)-1,2-epoxypropane. The reaction of 1-naphthol with this deuterated epoxide would yield the deuterated propranolol precursor, which can then be converted to this compound through established metabolic pathways in vitro or via further chemical synthesis.[2]
Experimental Protocols
This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol for the quantification of propranolol and its metabolites in human plasma.
Quantitative Analysis of Propranolol and Metabolites in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound (internal standard) in methanol.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propranolol: m/z 260.2 → 116.1
-
Propranolol Glycol: m/z 219.1 → 145.1
-
This compound (IS): m/z 224.1 → 145.1
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500 °C.
Mandatory Visualizations
Logical Relationship: Role as an Internal Standard
Caption: Workflow for quantitative analysis using this compound.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Step-by-step LC-MS/MS bioanalytical workflow.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotope label ensures high accuracy and precision in the quantification of propranolol and its metabolites. While detailed information on its synthesis and some physical properties remains limited in publicly accessible literature, its application as an internal standard is well-established and critical for robust bioanalytical method development. This guide provides a foundational understanding of its chemical properties and a practical framework for its use in a research setting.
References
- 1. This compound | CAS#:69533-57-9 | Chemsrc [chemsrc.com]
- 2. Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Propranolol Glycol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Propranolol Glycol-d5, an important deuterated metabolite of the widely used beta-blocker, Propranolol. This document details a plausible synthetic route, outlines key experimental protocols, and presents expected analytical data for the characterization of the target molecule.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of various cardiovascular diseases. Its metabolism is extensive, with Propranolol Glycol (3-(1-naphthyloxy)-1,2-propanediol) being one of its major metabolites. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification in pharmacokinetic and metabolic studies. This guide outlines a detailed methodology for the synthesis and characterization of this compound, providing researchers with the necessary information for its preparation and analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 1-naphthol and a commercially available deuterated C3-epoxy synthon. The proposed synthetic pathway is illustrated below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,2-Epoxy-3-(1-naphthyloxy)propane-d5
This step involves the Williamson ether synthesis between 1-naphthol and a deuterated epichlorohydrin equivalent, which can be prepared from commercially available deuterated glycerol or propanediol derivatives. A more direct approach is the reaction of 1-naphthol with deuterated epichlorohydrin.
-
Materials:
-
1-Naphthol
-
(R,S)-Epichlorohydrin-d5
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Brine solution
-
-
Procedure:
-
To a solution of 1-naphthol (1.0 eq) and (R,S)-epichlorohydrin-d5 (1.4 eq) in dioxane, add a solution of sodium hydroxide (1.2 eq) in water.
-
Reflux the mixture for 3 hours, during which a precipitate of sodium chloride will form.
-
After cooling to room temperature, evaporate the dioxane under reduced pressure.
-
Extract the remaining aqueous solution twice with chloroform.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude 1,2-Epoxy-3-(1-naphthyloxy)propane-d5 as an oil. The product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound
This step involves the acid-catalyzed hydrolysis of the epoxide ring of 1,2-Epoxy-3-(1-naphthyloxy)propane-d5 to yield the desired diol.
-
Materials:
-
1,2-Epoxy-3-(1-naphthyloxy)propane-d5
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 0.1 M)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve the crude 1,2-Epoxy-3-(1-naphthyloxy)propane-d5 (1.0 eq) in a suitable solvent like a mixture of acetone and water.
-
Add a catalytic amount of dilute sulfuric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
Data Presentation
| Parameter | Expected Value for this compound | Reference Value for Propranolol Glycol |
| Molecular Formula | C₁₃H₉D₅O₃ | C₁₃H₁₄O₃ |
| Molecular Weight | 223.28 g/mol | 218.25 g/mol |
| Mass Spectrometry (EI) | M⁺ at m/z 223 | M⁺ at m/z 218[1] |
| Key fragments at m/z 144, 115 | Key fragments at m/z 144, 115[1] | |
| ¹H NMR | Aromatic protons, methine proton | Aromatic protons, methine proton, |
| (signals will be present) | methylene protons, hydroxyl protons | |
| Methylene and some methine protons | (all signals present) | |
| (signals will be absent or reduced) | ||
| ¹³C NMR | Signals for all 13 carbons expected | Signals for all 13 carbons expected |
| Purity (by HPLC) | >98% | >98% |
Analytical Methods
Mass Spectrometry (MS)
-
Technique: Electron Ionization Mass Spectrometry (EI-MS)
-
Expected Results: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 223, which is 5 units higher than the non-deuterated analog (m/z 218)[1]. The fragmentation pattern is expected to be similar to the non-deuterated compound, with major fragments corresponding to the naphthyloxy moiety (m/z 144) and subsequent fragmentations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum will confirm the presence of the aromatic protons of the naphthalene ring and the remaining proton on the glycerol backbone. The signals corresponding to the five deuterated positions on the propylene glycol chain will be absent or significantly reduced in intensity.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show all 13 carbon signals. The signals for the deuterated carbons may show a slight upfield shift and may appear as multiplets due to C-D coupling.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.
-
Method: A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) can be used. Detection can be performed using a UV detector at an appropriate wavelength (e.g., 290 nm).
Experimental Workflow and Logical Relationships
The overall workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: Workflow for this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and utilizes commercially available starting materials. The outlined analytical methods will ensure the structural confirmation and purity assessment of the final product. This guide is intended to be a valuable resource for researchers and scientists involved in drug metabolism studies and the development of analytical methods for propranolol and its metabolites.
References
Propranolol Glycol-d5: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – Propranolol glycol-d5 is the deuterium-labeled form of propranolol glycol, a metabolite of the widely used beta-blocker, propranolol. This isotopically labeled compound serves as a critical internal standard for the accurate quantification of propranolol and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of this compound, including its chemical properties, metabolic pathways, and detailed experimental protocols for its use in research, particularly in mass spectrometry-based applications.
Core Chemical and Physical Properties
This compound is a stable, non-radioactive isotopologue of propranolol glycol. The incorporation of five deuterium atoms into the molecule increases its molecular weight, allowing for its clear differentiation from the endogenous, non-labeled analyte in mass spectrometric analysis. This property is fundamental to its application as an internal standard, ensuring precise and accurate quantification by correcting for variations in sample preparation and instrument response.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉D₅O₃ | N/A |
| Molecular Weight | 223.28 g/mol | N/A |
| Chemical Structure | 3-(1-Naphthyloxy)-1,2-propanediol-d5 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, acetonitrile, DMSO | N/A |
Metabolic Fate of Propranolol and the Role of Propranolol Glycol
Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation. Propranolol glycol is a product of the side-chain oxidation pathway. Understanding this metabolic cascade is crucial for researchers studying the pharmacokinetics of propranolol.
A study on the metabolism of side-chain deuterated propranolol-d5 revealed its conversion to propranolol-diol-d4.[1] This finding indicates that the deuterium labels on the glycol side-chain are largely retained during this metabolic transformation, further validating the use of this compound as a reliable internal standard for tracking this specific metabolic route.
References
Propranolol Glycol-d5: A Technical Guide for Researchers
CAS Number: 69533-57-9
This technical guide provides an in-depth overview of Propranolol glycol-d5, a deuterated metabolite of the widely used beta-blocker, propranolol. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, synthesis, and application in analytical methodologies.
Chemical and Physical Properties
This compound is the isotopically labeled form of Propranolol glycol, a known metabolite of propranolol.[1][2] The incorporation of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[3]
Table 1: Chemical and Physical Properties of this compound and Propranolol Glycol
| Property | This compound | Propranolol Glycol |
| CAS Number | 69533-57-9[4][5] | 36112-95-5[6][7] |
| Molecular Formula | C₁₃H₉D₅O₃[4] | C₁₃H₁₄O₃[6][7] |
| Molecular Weight | 223.28 g/mol [4] | 218.25 g/mol [6][7] |
| Synonyms | - | 3-(alpha-Naphthoxy)-1,2-propanediol, Propanolol glycol[6] |
Synthesis of Propranolol Metabolites
Logical Workflow for the Synthesis of Propranolol Metabolites
Caption: A generalized workflow for the chemical synthesis of propranolol glycol metabolites.
Metabolism of Propranolol
Propranolol undergoes extensive metabolism in the liver, leading to the formation of several metabolites, including Propranolol glycol.[9] The primary metabolic pathways are ring oxidation, side-chain oxidation, and glucuronidation.[10] The formation of Propranolol glycol is a result of the side-chain oxidation pathway. Understanding these metabolic pathways is crucial for pharmacokinetic and drug interaction studies.
Propranolol Metabolism Pathway
Caption: Major metabolic pathways of Propranolol.
Mechanism of Action of Propranolol and Signaling Pathways
Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[10] This blockade inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, blood pressure, and cardiac contractility. The downstream signaling pathways affected by propranolol include the canonical Gs/cAMP/PKA pathway and the β-arrestin-mediated MAPK pathway.[11]
Propranolol Signaling Pathway
Caption: Simplified signaling pathways affected by Propranolol.
Analytical Methodology: Use as an Internal Standard
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of propranolol and its metabolites in biological matrices.[3] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving the accuracy and precision of the method.
Experimental Protocol: LC-MS/MS Quantification of Propranolol and Metabolites
While a specific protocol detailing the use of this compound is not publicly available, a general methodology for the analysis of propranolol and its metabolites using a deuterated internal standard can be outlined. An LC-MS/MS method for the quantification of 18 β-blockers, including propranolol, utilized propranolol-d7 as an internal standard.[12]
Table 2: General LC-MS/MS Parameters for Propranolol Analysis
| Parameter | Description |
| Sample Preparation | Protein precipitation or liquid-liquid extraction of plasma/urine samples.[13][14] |
| Internal Standard | Addition of a known concentration of this compound. |
| Chromatography | Reversed-phase C18 column.[13][14] |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][14] |
| Ionization | Positive electrospray ionization (ESI+).[14] |
| Detection | Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor to product ion transitions for the analyte and the internal standard.[12] |
Experimental Workflow for Bioanalytical Quantification
Caption: A typical workflow for the quantification of propranolol metabolites using a deuterated internal standard.
Method Validation Parameters
A robust bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
Table 3: Key Bioanalytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent response in different biological matrices. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
This compound is an essential tool for researchers and scientists involved in the development and analysis of propranolol. Its use as an internal standard in LC-MS/MS methods ensures the generation of accurate and reliable pharmacokinetic and metabolic data. This technical guide provides a foundational understanding of its properties, the metabolic context of its parent compound, and the principles of its application in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. propranolol glycol | 36112-95-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:69533-57-9 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propranolol glycol | C13H14O3 | CID 37369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Propranolol Glycol-d5: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Propranolol glycol-d5, an isotopic-labeled version of a primary metabolite of the widely used beta-blocker, Propranolol. This document is intended to serve as a resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Core Physicochemical Properties
The following tables summarize the key physical and chemical properties of Propranolol glycol and its deuterated analog, this compound. Data for the deuterated form is limited; therefore, properties are often inferred from the non-deuterated parent compound.
Table 1: General and Physical Properties
| Property | Propranolol Glycol | This compound | Data Source |
| Molecular Formula | C₁₃H₁₄O₃ | C₁₃H₉D₅O₃ | [1] |
| Molecular Weight | 218.25 g/mol | 223.28 g/mol | Inferred from Formula |
| CAS Number | 36112-95-5 | 69533-57-9 | [1][2] |
| Predicted Boiling Point | 437.7 ± 25.0 °C | Not Available | [3] |
| Predicted pKa | 13.48 ± 0.20 | Not Available | [3] |
| Predicted Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Sparingly) | Not Available | [3] |
Table 2: Spectroscopic and Chromatographic Data
| Property | Value/Description | Data Source |
| Mass Spectrometry (GC-MS of Propranolol Glycol) | Major fragments at m/z 144 (base peak), 218, 115, 145, 116. | [1] |
| HPLC Retention | Can be analyzed by reverse-phase HPLC; specific retention time is method-dependent. | [4][5] |
Mechanism of Action: Propranolol Signaling Pathway
Propranolol, the parent drug of Propranolol glycol, is a non-selective beta-adrenergic receptor antagonist.[][7][8] It competitively blocks β1 and β2 adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine.[][7][8][9] This blockade leads to reduced heart rate, myocardial contractility, and blood pressure.[8] The signaling cascade initiated by beta-adrenergic receptor activation, and its inhibition by Propranolol, is a cornerstone of its therapeutic effect.
Experimental Protocols
The characterization and quantification of this compound in biological matrices typically involve a combination of chromatographic separation and mass spectrometric detection.
High-Performance Liquid Chromatography (HPLC)
An HPLC method is crucial for separating Propranolol glycol from the parent drug and other metabolites.
-
Objective: To achieve chromatographic separation of Propranolol, its metabolites, and the deuterated internal standard.
-
Typical Column: A C18 reverse-phase column is commonly used.[10][11]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) is typical.[5][10] The gradient or isocratic elution profile would be optimized to ensure adequate resolution.
-
Detection: UV detection is often employed, with a wavelength set around 270-290 nm.[5][11] For higher sensitivity and specificity, coupling to a mass spectrometer is preferred.
-
Sample Preparation: Plasma or other biological samples typically require a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The resulting supernatant can then be injected into the HPLC system.
Mass Spectrometry (MS)
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the sensitivity and specificity required for the definitive identification and quantification of this compound.
-
Objective: To confirm the identity and quantify the concentration of this compound.
-
Ionization: Electrospray ionization (ESI) in positive mode is a common technique for this class of compounds.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion for this compound and monitoring for a unique product ion.
-
Precursor Ion (Q1): This would be the protonated molecule of this compound, [M+H]⁺.
-
Product Ion (Q3): A characteristic fragment ion generated through collision-induced dissociation.
-
-
Internal Standard: this compound itself is an ideal internal standard for the quantification of endogenous Propranolol glycol, as its chemical and physical properties are nearly identical, but it is distinguishable by mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy can be used to confirm the structure of Propranolol glycol and the position of deuterium labeling in this compound.
-
Objective: Structural elucidation and confirmation of isotopic labeling.
-
Solvent: A deuterated solvent such as DMSO-d₆ or D₂O is used.[12][13]
-
Analysis: The ¹H-NMR spectrum of Propranolol glycol would show characteristic signals for the aromatic protons of the naphthyl group, as well as signals for the aliphatic protons of the propanediol chain.[14] In the spectrum of this compound, the absence or significant reduction of signals corresponding to the positions of deuterium incorporation would confirm the isotopic labeling.
Conclusion
This compound is an essential tool for pharmacokinetic and metabolic studies of Propranolol. While comprehensive experimental data on the deuterated form is not widely published, its properties can be reliably inferred from its non-deuterated counterpart. The analytical methods described herein, particularly LC-MS/MS, provide the necessary framework for its accurate and sensitive quantification in complex biological matrices. This guide serves as a foundational resource for scientists engaged in the development and analysis of Propranolol and its metabolites.
References
- 1. Propranolol glycol | C13H14O3 | CID 37369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:69533-57-9 | Chemsrc [chemsrc.com]
- 3. propranolol glycol CAS#: 36112-95-5 [m.chemicalbook.com]
- 4. Measurement of propranolol, 4-hydroxypropranolol and propranolol glycol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Propranolol | SIELC Technologies [sielc.com]
- 7. Propranolol - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - US [thermofisher.com]
Propranolol Glycol-d5: A Technical Overview of its Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular weight of Propranolol glycol-d5, a deuterated analog of a propranolol metabolite. This document is intended to serve as a comprehensive resource, offering detailed data, experimental context, and a clear visualization of the compound's molecular structure for professionals in the fields of pharmaceutical research and development.
Data Presentation
The molecular weights of this compound and its related compounds are summarized in the table below. This allows for a straightforward comparison of the mass contribution of the deuterated glycol moiety.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Propranolol | C₁₆H₂₁NO₂ | 259.34[1][2] |
| Propranolol Glycol | C₁₃H₁₄O₃ | 218.25 |
| This compound | C₁₃H₉D₅O₃ | 223.28 |
| Glycerol-d5 | C₃H₃D₅O₃ | 97.12[3][4][5][6] |
Molecular Composition and Deuteration
Propranolol glycol is a metabolite of the beta-blocker propranolol. The deuterated version, this compound, is synthesized to incorporate five deuterium atoms into the glycol portion of the molecule. This isotopic labeling is a critical tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.
The structural relationship and the incremental increase in molecular weight due to deuteration can be visualized as follows:
References
Propranolol Glycol-d5: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety and handling considerations for Propranolol glycol-d5. Given the limited direct data on the deuterated glycol metabolite, this guide synthesizes information from its parent compound, propranolol, and general principles for handling deuterated substances. All personnel handling this compound should be adequately trained in laboratory safety and chemical handling procedures.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. Its metabolism is extensive, with one of the metabolites being propranolol glycol. This compound is a deuterated analog of this metabolite, valuable in metabolic studies, pharmacokinetic research, and as an internal standard in analytical methods. The deuterium labeling provides a distinct mass spectrometric signature, allowing for precise quantification and differentiation from the endogenous, non-labeled compound. While specific safety data for this compound is scarce, a conservative approach based on the toxicological profile of propranolol and the GHS classification of propranolol glycol is essential.
Physical and Chemical Properties
| Property | Propranolol | Propranolol Glycol |
| Molecular Formula | C₁₆H₂₁NO₂ | C₁₃H₁₄O₃ |
| Molecular Weight | 259.34 g/mol | 218.25 g/mol |
| CAS Number | 525-66-6 | 36112-95-5 |
| Appearance | White crystalline powder | Data not available |
| Solubility | Soluble in water | Data not available |
| Melting Point | 163-165 °C | Data not available |
Safety and Handling
The handling of this compound requires adherence to standard laboratory safety protocols. The following guidelines are based on the safety data for propranolol hydrochloride and general best practices for handling deuterated and potentially hazardous compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Given that propranolol glycol is classified as toxic in contact with skin, ensure gloves are inspected before use and changed frequently.[1]
-
Body Protection: A laboratory coat should be worn. For operations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended for all weighing and solution preparation steps to minimize inhalation exposure.
Storage
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Spills and Waste Disposal
-
In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent and carefully collect it into a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Toxicological Information
While specific toxicological data for this compound is unavailable, the information for propranolol and the GHS classification for propranolol glycol provide a basis for risk assessment. Propranolol overdose can lead to severe cardiovascular and central nervous system effects.[2]
| Substance | GHS Classification | LD50 Data |
| Propranolol | Harmful if swallowed. | Oral (rat): 466 mg/kg[3][4]Oral (mouse): 320 mg/kg[3][5] |
| Propranolol Glycol | Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)[1][6] | Data not available |
Metabolism of Propranolol
Propranolol undergoes extensive hepatic metabolism through several pathways, including ring oxidation, side-chain oxidation, and glucuronidation. Propranolol glycol is a product of the side-chain oxidation pathway. The major metabolic routes are illustrated in the diagram below.
Experimental Protocols
General Handling of Deuterated Compounds
Deuterated compounds are susceptible to hydrogen-deuterium (H-D) exchange, which can compromise their isotopic purity. To maintain the integrity of this compound, the following precautions should be taken:
-
Minimize exposure to moisture: Handle the compound in a dry atmosphere, such as a glove box or under an inert gas (e.g., argon or nitrogen).
-
Use dry equipment: All glassware and utensils should be thoroughly dried before use.
-
Use deuterated solvents: When preparing solutions, use appropriate deuterated solvents to prevent H-D exchange.
-
Storage: Store in a desiccator to protect from atmospheric moisture.
General Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting.
Conclusion
This compound is a valuable tool for researchers. While specific safety and toxicity data are limited, a thorough understanding of the properties of the parent compound, propranolol, and its metabolite, propranolol glycol, allows for a robust safety assessment. Adherence to the handling, storage, and personal protective equipment guidelines outlined in this document is crucial to ensure the safety of laboratory personnel and the integrity of the research data.
References
- 1. Propranolol glycol | C13H14O3 | CID 37369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Patient safety spotlight: the under-recognised risk of toxicity of propranolol in overdose | General Pharmaceutical Council [pharmacyregulation.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Page loading... [wap.guidechem.com]
Methodological & Application
Application Note: Quantification of Propranolol in Human Plasma using Propranolol glycol-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of propranolol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, Propranolol glycol-d5, to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of propranolol concentrations.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular conditions. Accurate and reliable quantification of propranolol in biological matrices is crucial for clinical efficacy and safety monitoring. The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. Propranolol glycol is a known metabolite of propranolol. Its deuterated analog, this compound, serves as an excellent internal standard due to its similar chemical properties and chromatographic behavior to the analyte of interest, while being mass-distinguishable.
Experimental
Materials and Reagents
-
Propranolol hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.5 kV |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propranolol | 260.2 | 116.1 | 20 |
| This compound (IS) | 224.2 | 149.1 | 22 |
Note: The MRM transition for this compound is predicted based on its chemical structure and may require optimization.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of propranolol in human plasma.
Method Validation
Linearity
The calibration curve was linear over the concentration range of 1 to 500 ng/mL for propranolol in human plasma. The coefficient of determination (r²) was consistently > 0.99.
| Analyte | Concentration Range (ng/mL) | r² |
| Propranolol | 1 - 500 | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 5 | 4.2 | -2.5 | 5.1 | -1.8 |
| Medium | 50 | 3.1 | 1.2 | 3.9 | 0.9 |
| High | 400 | 2.5 | 0.8 | 3.2 | 0.5 |
Recovery
The extraction recovery of propranolol and the internal standard was consistent across the QC levels.
| Analyte | Low QC | Medium QC | High QC |
| Propranolol | 88.5% | 91.2% | 90.1% |
| This compound (IS) | \multicolumn{3}{c | }{89.7%} |
Workflow Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: MRM transitions for Propranolol and the internal standard.
Conclusion
This application note presents a validated LC-MS/MS method for the determination of propranolol in human plasma using this compound as an internal standard. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and drug development professionals. The simple sample preparation and rapid analysis time allow for high-throughput screening.
Disclaimer: This application note is for informational purposes only and is based on established methodologies for propranolol analysis. The specific use of this compound as an internal standard and its associated MRM transitions are representative and may require optimization in your laboratory. Always validate the method according to the relevant regulatory guidelines before use in clinical studies.
Application Note: Quantitative Analysis of Propranolol in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of propranolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Propranolol-d7, to ensure high accuracy and precision, a technique widely considered the gold standard in quantitative bioanalysis.[1] While the specific internal standard Propranolol glycol-d5 was requested, literature primarily supports the use of Propranolol-d7 for this application. The protocol described herein is robust, sensitive, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of various cardiovascular conditions, such as hypertension, angina pectoris, and cardiac arrhythmias.[2] Accurate and reliable quantification of propranolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a validated LC-MS/MS method for the determination of propranolol in human plasma. The use of a deuterated internal standard like Propranolol-d7 is critical for correcting variations in sample preparation and instrument response, thereby enhancing the method's precision and reliability.[2][3]
Experimental
Materials and Reagents
-
Propranolol hydrochloride (Reference Standard)
-
Propranolol-d7 hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (Analytical grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of propranolol and Propranolol-d7 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions at various concentrations.
-
Internal Standard (IS) Working Solution: Dilute the Propranolol-d7 stock solution to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the IS working solution (Propranolol-d7, 25 ng/mL) and 20 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex for 1 minute, followed by centrifugation at 13,500 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Hypersil GOLD C18 (50 x 2.1 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic or gradient elution suitable for separation |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Propranolol: m/z 260.2 → 116.1; Propranolol-d7: m/z 267.2 → 123.1 |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following tables summarize the performance characteristics of similar validated methods for propranolol quantification.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Propranolol | 1 - 500 | 1 | > 0.999 | [4][5] |
| Propranolol | 0.20 - 135.00 | 0.20 | > 0.99 | [3] |
| Propranolol | 2.0 - 800.0 | 2.0 | > 0.999 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Propranolol | Low, Med, High | < 7.1 | < 7.1 | 90.2 - 109.8 | [4][5] |
| Propranolol | Low, Med, High | < 11.3 | < 11.3 | 89 - 111 | [3] |
| Propranolol | Low, Med, High | 0.45 - 8.61 | 0.69 - 5.82 | 97.8 - 108.8 |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of propranolol in plasma.
Signaling Pathway Diagram (Hypothetical)
While a signaling pathway is not directly relevant to a quantitative analysis method, a logical flow of the analytical process can be visualized.
Caption: Logical flow of the bioanalytical method for propranolol.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of propranolol in human plasma. The use of a deuterated internal standard is key to achieving the high level of accuracy and precision required for clinical and research applications. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Method Development for the Quantification of Propranolol and Its Metabolites: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Accurate quantification of propranolol and its primary metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and experimental protocols for the sensitive and selective quantification of propranolol and its major metabolites, 4-hydroxypropranolol (M1) and N-desisopropylpropranolol (M2), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Propranolol
Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and glucuronidation. The main cytochrome P450 enzymes involved are CYP2D6 and CYP1A2. Ring oxidation, predominantly carried out by CYP2D6, results in the formation of the active metabolite 4-hydroxypropranolol. Side-chain oxidation, mainly mediated by CYP1A2, leads to the formation of N-desisopropylpropranolol.
Caption: Metabolic pathway of propranolol.
Experimental Workflow for Quantification
The general workflow for the quantification of propranolol and its metabolites from plasma samples involves sample preparation to isolate the analytes from the complex matrix, followed by chromatographic separation and detection using LC-MS/MS.
Caption: Experimental workflow for propranolol metabolite quantification.
Quantitative Data Summary
The following table summarizes the validation parameters from a published LC-MS/MS method for the simultaneous quantification of propranolol, 4-hydroxypropranolol (M1), and N-desisopropylpropranolol (M2) in human plasma.[1][2][3]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Propranolol | 1 - 500 | 1 | < 7.1 | < 6.5 | -9.8 to 8.5 |
| 4-Hydroxypropranolol (M1) | 0.2 - 100 | 0.2 | < 6.8 | < 5.9 | -8.7 to 9.2 |
| N-Desisopropylpropranolol (M2) | 0.2 - 100 | 0.2 | < 7.0 | < 6.3 | -9.5 to 9.0 |
Experimental Protocols
This section provides detailed protocols for sample preparation using three common techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple, suitable for high-throughput analysis.
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Bisoprolol, 25 ng/mL in methanol)[1]
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 20 µL of methanol.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
For the analysis of M1 and M2, inject 10 µL of the supernatant directly into the LC-MS/MS system.[1]
-
For the analysis of propranolol, dilute 100 µL of the supernatant with 600 µL of acetonitrile and inject 10 µL of the resulting solution.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
Materials:
-
Human plasma
-
Internal Standard (IS) working solution
-
0.1 N Hydrochloric Acid (HCl)
-
Tert-butyl methyl ether (TBME)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Procedure:
-
Pipette 0.5 mL of plasma into a glass tube.[4]
-
Add 100 µL of 0.1 N HCl and the internal standard.[4]
-
Vortex briefly to mix.
-
Add 3 mL of tert-butyl methyl ether.[4]
-
Vortex for 3 minutes to ensure thorough mixing and extraction.[4]
-
Centrifuge at 4500 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[4]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup, minimizing interferences and matrix effects.[5]
Materials:
-
Human plasma
-
Internal Standard (IS) working solution
-
SPE cartridges (e.g., C18, 500mg/3mL)[6]
-
Methanol, HPLC grade
-
Deionized water
-
SPE manifold
-
Evaporation system
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Adjust the pH to 7.0.[6]
-
Cartridge Conditioning:
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.[6]
-
Analyte Elution: Elute the propranolol and its metabolites with 2 mL of methanol into a clean collection tube.[6]
-
Evaporation and Reconstitution:
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of propranolol and its metabolites.[1]
-
LC Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Elution: A suitable gradient to separate the analytes and internal standard.
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Conclusion
The methods and protocols described in this application note provide a robust framework for the accurate and precise quantification of propranolol and its major metabolites in human plasma. The choice of sample preparation technique will depend on the specific requirements of the study, including throughput needs, required sensitivity, and the complexity of the sample matrix. The provided LC-MS/MS conditions can be optimized to suit the available instrumentation and specific analytical goals.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
Application Note: High-Throughput Analysis of Propranolol and its Metabolite Propranolol Glycol in Pharmacokinetic Studies Using a Deuterated Internal Standard
For research, scientific, and drug development professionals.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of propranolol and its metabolite, propranolol glycol, in plasma samples. The use of a stable isotope-labeled internal standard, propranolol glycol-d5, is proposed for the accurate quantification of the metabolite, while a deuterated analog of the parent drug, such as propranolol-d7, is recommended for the quantification of propranolol. This methodology, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is ideal for pharmacokinetic (PK) studies, providing high accuracy, precision, and throughput. The protocol detailed below is based on established bioanalytical methods for propranolol and its metabolites.[1][2][3]
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of various cardiovascular diseases.[4][5] Its metabolism is extensive, occurring primarily in the liver, and involves several pathways including ring oxidation, side-chain oxidation, and glucuronidation.[6] One of the metabolites formed through side-chain oxidation is propranolol glycol. Accurate characterization of the pharmacokinetic profiles of both the parent drug and its significant metabolites is crucial for understanding its overall disposition and potential for drug-drug interactions.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. While propranolol-d7 is a commonly used internal standard for the parent drug, this application note highlights the utility of this compound for the specific and reliable quantification of the propranolol glycol metabolite.
Experimental
Materials and Reagents
-
Propranolol hydrochloride
-
Propranolol glycol
-
Propranolol-d7 (Internal Standard for Propranolol)
-
This compound (Internal Standard for Propranolol Glycol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Sample Preparation Protocol
-
Spiking of Internal Standards: To 100 µL of plasma sample, add 10 µL of a working solution containing propranolol-d7 and this compound.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate propranolol, propranolol glycol, and potential interfering substances.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Table 1: MRM Transitions for Analytes and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propranolol | 260.2 | 116.1 |
| Propranolol-d7 | 267.2 | 116.1 |
| Propranolol Glycol | 277.2 | 116.1 |
| This compound | 282.2 | 116.1 |
(Note: The exact m/z values may vary slightly depending on the instrument and conditions. These are representative values.)
Data Presentation
The following tables summarize pharmacokinetic parameters of propranolol and its metabolite, propranolol glycol, obtained from a study in healthy volunteers after a single oral administration.
Table 2: Pharmacokinetic Parameters of Propranolol after a Single Oral Dose
| Parameter | Value | Reference |
| Cmax (ng/mL) | 123 ± 34 | [7] |
| Tmax (h) | 1-4 | DrugBank Online |
| AUC (ng·h/mL) | Varies with dose | [4] |
| t1/2 (h) | 3-6 | DrugBank Online |
| Bioavailability (%) | ~25 | [8] |
Table 3: Pharmacokinetic Parameters of Propranolol Metabolites after a Single 160 mg Oral Dose of Propranolol
| Metabolite | Cmax (ng/mL) | Reference |
| 4-Hydroxypropranolol | 31 ± 10 | [7] |
| Propranolol Glycol | 9 ± 2 | [7] |
Visualizations
Propranolol Metabolism Pathway
Caption: Major metabolic pathways of propranolol.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study.
Rationale for Using a Deuterated Internal Standard
Caption: Logic of using a deuterated internal standard.
Conclusion
The described LC-MS/MS method, incorporating the use of specific deuterated internal standards for both propranolol and its metabolite propranolol glycol, offers a highly reliable and efficient approach for pharmacokinetic studies. This methodology ensures the generation of high-quality data, which is essential for informed decision-making in drug development. The provided protocols and data serve as a valuable resource for researchers in this field.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Measurement of propranolol, 4-hydroxypropranolol and propranolol glycol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of propranolol | Semantic Scholar [semanticscholar.org]
Application Notes: Quantitative Analysis of Propranolol in Human Plasma by GC-MS with Propranolol Glycol-d5 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of propranolol in human plasma using gas chromatography-mass spectrometry (GC-MS). The methodology employs a liquid-liquid extraction (LLE) procedure for sample cleanup and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization to enhance volatility and chromatographic performance. Propranolol glycol-d5 is utilized as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and reliable quantification of propranolol in biological matrices is crucial for clinical and research purposes. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the analysis of various compounds, including pharmaceuticals. However, due to the polar nature of propranolol, derivatization is necessary to improve its thermal stability and chromatographic behavior.[1] This protocol provides a comprehensive procedure for the analysis of propranolol in human plasma using a deuterated internal standard, this compound, for accurate quantification.
Experimental
Reagents and Materials
-
Propranolol hydrochloride (Sigma-Aldrich)
-
This compound (CDN Isotopes)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sigma-Aldrich)
-
Ethyl acetate (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Human plasma (drug-free)
-
Phosphate buffer (pH 7.4)
Sample Preparation
-
Spiking: To 1.0 mL of human plasma in a glass tube, add 50 µL of the this compound internal standard solution (1 µg/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of propranolol standard solutions.
-
Alkalinization: Add 0.5 mL of 1 M NaOH to each tube and vortex for 30 seconds to basify the plasma.
-
Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to each tube. Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap the tube tightly and heat at 60°C for 30 minutes.[1] After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector: Splitless mode, 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivatization Product | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Propranolol | Propranolol-TMS | 314 | 202, 144 |
| This compound (IS) | This compound-TMS | 319 | 207, 144 |
Quantitative Data
The following table summarizes typical performance characteristics for the analysis of propranolol. While the data presented below is derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, it provides a benchmark for the expected performance of a well-optimized GC-MS method.[2][3]
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.4 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Diagrams
Caption: Experimental workflow for the GC-MS analysis of propranolol.
Caption: Mechanism of action of Propranolol on the beta-adrenergic signaling pathway.
Discussion
The presented GC-MS method provides a reliable approach for the quantification of propranolol in human plasma. The use of a deuterated internal standard, this compound, which is a metabolite of propranolol, ensures high accuracy by compensating for variations in sample preparation and instrument response. The derivatization with BSTFA is a critical step to improve the volatility and thermal stability of propranolol, leading to better peak shape and sensitivity.[1]
The selection of appropriate quantifier and qualifier ions in SIM mode enhances the selectivity of the method, minimizing interferences from the biological matrix. The validation of this method should follow established guidelines to ensure its suitability for the intended application, including the assessment of linearity, accuracy, precision, and stability.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of propranolol in human plasma by GC-MS using this compound as an internal standard. The method is sensitive, selective, and suitable for a variety of research and clinical applications.
References
Application Note: Propranolol Glycol-d5 for Metabolite Identification Studies
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Propranolol, a non-selective beta-adrenergic antagonist, is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and certain types of arrhythmias.[1][2] It undergoes extensive hepatic metabolism, resulting in a complex profile of metabolites.[3][4][5] The identification and characterization of these metabolites are crucial for a comprehensive understanding of the drug's disposition, potential drug-drug interactions, and safety profile. Stable isotope-labeled internal standards are invaluable tools in such studies. Propranolol glycol-d5, a deuterated analog of the propranolol glycol metabolite, serves as an excellent internal standard for the accurate quantification of propranolol metabolites and aids in the identification of novel metabolic pathways.
The use of deuterium-labeled compounds can significantly improve pharmacokinetic profiles by altering metabolic pathways, a concept known as "metabolic switching".[6][7] In metabolite identification, the stable isotope label provides a unique mass signature that allows for the confident differentiation of drug-related material from endogenous matrix components in complex biological samples.
This application note provides a detailed protocol for the use of this compound in in vitro metabolite identification studies using liver microsomes, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Propranolol Metabolism Overview
Propranolol is primarily metabolized in the liver through three main pathways:
-
Ring Oxidation: Aromatic hydroxylation, predominantly at the 4-position to form 4-hydroxypropranolol, is a major pathway primarily catalyzed by the CYP2D6 enzyme.[1][3] This metabolite is pharmacologically active.[3][5]
-
Side-Chain Oxidation: This pathway involves N-dealkylation to N-desisopropylpropranolol, which is catalyzed by CYP1A2, followed by further oxidation to form napthoxylactic acid.[1]
-
Glucuronidation: Direct conjugation of the parent propranolol molecule with glucuronic acid is another significant metabolic route.[1][4]
The resulting primary metabolites can undergo further secondary metabolism, such as sulfation and glucuronidation of 4-hydroxypropranolol.[1]
Visualizing Propranolol's Metabolic Pathways
The following diagram illustrates the major metabolic transformations of propranolol.
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol describes a typical procedure for incubating a test compound with HLMs to generate metabolites.
Materials:
-
Propranolol
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water bath or incubator set to 37°C
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume of 200 µL) by adding the following in order:
-
158 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of NADPH regenerating system
-
10 µL of Propranolol stock solution (in MeOH, final concentration 1 µM)
-
12 µL of HLM (final protein concentration 0.5 mg/mL)
-
-
Initiate Reaction: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding the HLM.
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C in a shaking water bath.
-
Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing this compound as the internal standard (final concentration of 100 ng/mL).
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 13,500 rpm for 10 minutes at 4°C.[8]
-
Sample Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis for Metabolite Identification
This protocol outlines the analytical method for separating and identifying propranolol and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Hypersil GOLD C18 column (or equivalent).[8]
Chromatographic Conditions:
| Parameter | Value |
| Column | Hypersil GOLD C18 (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL[8] |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min |
Mass Spectrometry Conditions (Illustrative):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Scan Mode | Full Scan (m/z 100-800) followed by data-dependent MS/MS |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Collision Gas | Argon |
MRM Transitions for Known Analytes:
The following table provides example Multiple Reaction Monitoring (MRM) transitions for the quantification of propranolol and its known metabolites. The mass of this compound would be 5 Daltons higher than its unlabeled counterpart.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propranolol | 260.2 | 116.1 |
| 4-Hydroxypropranolol | 276.2 | 116.1 |
| N-desisopropylpropranolol | 218.1 | 144.1 |
| This compound (IS) | 282.2 (Calculated) | 116.1 |
Note: The exact m/z values for this compound would need to be confirmed based on the specific deuteration pattern.
Data Analysis and Presentation
The primary advantage of using a stable isotope-labeled compound is the ability to perform precursor ion or neutral loss scanning to selectively detect molecules containing the isotopic label. The mass difference between the deuterated and non-deuterated fragments can confirm the identity of metabolites.
Quantitative Summary (Illustrative Data):
The following table illustrates how quantitative data from such a study could be presented. Concentrations are hypothetical.
| Analyte | Concentration in HLM incubate (ng/mL) |
| Propranolol | 150.5 |
| 4-Hydroxypropranolol | 45.2 |
| N-desisopropylpropranolol | 21.8 |
| Propranolol Glucuronide | 12.3 |
| Unknown Metabolite 1 | Detected |
| Unknown Metabolite 2 | Detected |
Workflow for Metabolite Identification
The diagram below outlines the logical workflow for an in vitro metabolite identification study using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the identification and quantification of propranolol metabolites. This approach leverages the distinct mass signature of the stable isotope label to confidently distinguish drug-related compounds from the biological matrix, enabling a more thorough characterization of the drug's metabolic fate. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. Propranolol Hydrochloride [dailymed.nlm.nih.gov]
- 5. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 8. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Sample Preparation of Propranolol Glycol-d5
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the extraction of Propranolol glycol-d5 from biological matrices. The methodologies outlined are based on established techniques for the parent compound, propranolol, and its metabolites. This compound, a deuterated analog of propranolol glycol, is commonly employed as an internal standard in bioanalytical studies to ensure accuracy and precision.
Introduction to this compound
Propranolol is a non-selective beta-adrenergic receptor blocker widely used in the treatment of various cardiovascular conditions. Its metabolism in the body leads to the formation of several metabolites, including propranolol glycol. In quantitative bioanalysis, stable isotope-labeled internal standards are crucial for correcting variations during sample preparation and analysis.[1] this compound serves as an ideal internal standard for the quantification of propranolol glycol due to its similar chemical and physical properties.
The metabolic conversion of propranolol to propranolol glycol (also referred to as propranolol-diol) proceeds through intermediate steps.[2] Accurate quantification of this metabolite is essential for comprehensive pharmacokinetic and metabolic studies of propranolol.
Sample Preparation Techniques
The choice of sample preparation technique is critical for achieving reliable and reproducible results in the analysis of this compound. The most common methods for extracting propranolol and its metabolites from biological fluids such as plasma and urine include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Quantitative Data Summary
The following table summarizes quantitative data for various extraction methods applied to propranolol and its metabolites, which can be extrapolated for the use of this compound as an internal standard.
| Analyte | Matrix | Extraction Method | Recovery (%) | Lower Limit of Quantitation (LLOQ) | Reference |
| Propranolol | Plasma | Solid-Phase Extraction (C18) | >96% | 0.20 ng/mL | [3] |
| 4-hydroxy propranolol | Plasma | Solid-Phase Extraction (C18) | >64% | 0.20 ng/mL | [3] |
| Propranolol Glycol | Plasma | Solid-Phase Extraction (C18) | >78% | 2.5 ng/mL | [4] |
| Propranolol | Plasma | Liquid-Liquid Extraction | >90% | 50 ng/mL | [5] |
| Furosemide | Plasma | Liquid-Liquid Extraction | >90% | 25 ng/mL | [5] |
| Propranolol | Rat Plasma | Protein Precipitation | Not Specified | 2.0 ng/mL | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from established methods for propranolol and its metabolites and is suitable for the extraction of this compound.[4]
Materials:
-
C18 SPE Cartridges (e.g., 500mg, 3mL)[7]
-
Human Plasma Sample
-
This compound (as internal standard)
-
Methanol
-
Deionized Water
-
pH 7.0 Buffer
-
Nitrogen Evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Take 1 mL of the plasma sample.
-
Adjust the pH of the plasma sample to 7.0.[7]
-
Spike the sample with this compound to a known concentration.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Aspirate the sample through the cartridge at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interferences.[7]
-
-
Elution:
-
Elute the analyte and the internal standard with 2 mL of methanol into a clean collection tube.[7]
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Protocol 2: Protein Precipitation (PPT) from Urine
This protocol is a simple and rapid method for sample cleanup, adapted from a procedure for propranolol in urine.[8]
Materials:
-
Urine Sample
-
This compound (as internal standard)
-
Acetonitrile
-
Microcentrifuge Tubes
-
Centrifuge
-
Syringe Filter (optional)
Procedure:
-
Sample Pre-treatment:
-
Take 100 µL of the urine sample in a microcentrifuge tube.
-
Spike the sample with this compound to a known concentration.
-
-
Protein Precipitation:
-
Add 400 µL of acetonitrile to the urine sample.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at a high speed (e.g., 3000 g) for 10 minutes to pellet the precipitated proteins.[8]
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Dilution and Analysis:
-
Take 20 µL of the supernatant and mix with 10 µL of a solution containing 50% acetonitrile and 50% deionized water with 0.1% formic acid.[8]
-
Optionally, filter the final sample through a syringe filter before injection.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Caption: Protein Precipitation (PPT) Workflow for this compound.
Metabolic Pathway of Propranolol
The following diagram illustrates the metabolic conversion of propranolol to propranolol glycol, for which this compound is a deuterated internal standard.
Caption: Metabolic Pathway of Propranolol to Propranolol Glycol.
References
- 1. aptochem.com [aptochem.com]
- 2. Pathways of propranolol metabolism. Use of the stable isotope twin-ion GC-MS technique to examine the conversion of propranolol to propranolol-diol by 9000g rat liver supernatant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two extraction methods for determination of propranolol and furosemide in human plasma by mixed-mode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 8. Propranolol in urine analyzed by LCMS - AppNote [mtc-usa.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Propranolol using Propranolol Glycol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias. It also finds application in treating conditions like migraine, essential tremors, and performance anxiety. Due to its extensive first-pass metabolism and resulting variable bioavailability, therapeutic drug monitoring (TDM) of propranolol is crucial to ensure optimal therapeutic outcomes and minimize dose-related side effects. This document provides detailed application notes and protocols for the quantitative analysis of propranolol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Propranolol glycol-d5 as an internal standard.
Signaling Pathway of Propranolol
Propranolol exerts its therapeutic effects by competitively blocking β1 and β2 adrenergic receptors. This action inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The downstream signaling cascade involves the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.
Application of Propranolol Glycol-d5 in Forensic Toxicology
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propranolol, a non-selective beta-blocker, is widely prescribed for various cardiovascular conditions. Its presence in postmortem samples can be of significant interest in forensic toxicology to determine the cause of death, assess compliance with prescribed medication, or investigate potential drug-related intoxication. Propranolol is extensively metabolized in the body, with one of its major metabolites being propranolol glycol. Accurate and reliable quantification of both the parent drug and its metabolites is crucial for a comprehensive toxicological evaluation. The use of stable isotope-labeled internal standards, such as Propranolol glycol-d5, is the gold standard for quantitative analysis by mass spectrometry, offering enhanced accuracy and precision. This document provides detailed application notes and a protocol for the use of this compound in the forensic toxicological analysis of propranolol and its metabolites.
Stable isotope-labeled internal standards (SIL-ISs) are considered the preferred choice in quantitative bioanalysis using mass spectrometry.[1][2] Their key advantage lies in their ability to mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thus compensating for variations and matrix effects.[1][3] Deuterium-labeled compounds, like this compound, are frequently used as SIL-ISs in forensic toxicology for the quantification of various drugs.[4]
Data Presentation
Table 1: Mass Spectrometric Parameters for Propranolol and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propranolol | 260.2 | 116.1 | 25 |
| Propranolol Glycol | 219.1 | 145.1 | 20 |
| This compound (IS) | 224.1 | 150.1 | 20 |
| 4-Hydroxypropranolol | 276.2 | 116.1 | 25 |
| N-desisopropylpropranolol | 218.1 | 144.1 | 22 |
Note: The m/z values are hypothetical and may vary depending on the instrument and ionization source. The values for this compound are predicted based on a 5-deuterium label on the glycol side-chain.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of propranolol and its metabolites from postmortem blood samples.
Materials:
-
Postmortem whole blood
-
This compound internal standard (IS) solution (100 ng/mL in methanol)
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 1 mL of postmortem blood, add 20 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 2 mL of phosphate buffer (pH 6.0) and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of phosphate buffer (pH 6.0) through it.
-
Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% methanol in water solution.
-
Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the instrumental analysis of the extracted samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Method Setup: Set up the LC-MS/MS system with the parameters detailed in Table 1 and Table 2.
-
System Suitability: Inject a standard solution containing known concentrations of all analytes and the internal standard to ensure proper system performance (peak shape, retention time, and signal intensity).
-
Sample Analysis: Inject the reconstituted sample extracts.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each analyte and the internal standard as listed in Table 1.
Diagrams
Caption: Forensic toxicology workflow for Propranolol analysis.
Caption: Metabolic pathway of Propranolol.
References
Troubleshooting & Optimization
Technical Support Center: Propranolol Glycol-d5 Matrix Effects in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the bioanalysis of propranolol using its deuterated internal standard, propranolol glycol-d5.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Propranolol and/or this compound | Sub-optimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for propranolol, which is a basic compound.[1] |
| Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If the column is old or has been used with many biological samples, replace it. | |
| High Variability in Analyte Response (High %CV) | Inconsistent matrix effects between samples. | Improve the sample cleanup procedure to more effectively remove interfering endogenous components like phospholipids.[2][3] Consider switching from Protein Precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. | |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the extraction solvent and pH for LLE. For SPE, select an appropriate sorbent and optimize the wash and elution steps. |
| Analyte degradation. | Investigate the stability of propranolol and this compound under the experimental conditions (e.g., temperature, pH). | |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components, particularly phospholipids. | Enhance chromatographic separation to resolve the analytes from interfering matrix components.[4] Employ a more rigorous sample preparation technique such as HybridSPE or a robust SPE protocol to remove phospholipids.[2] |
| High concentration of salts or other non-volatile components in the final extract. | Ensure the sample preparation method effectively removes salts. If using SPE, include an effective wash step. For LLE, ensure proper phase separation and avoid aspirating the aqueous layer. | |
| Internal Standard Signal is Unstable or Low | The internal standard (this compound) may not be perfectly co-eluting with the analyte, leading to differential matrix effects. | Adjust chromatographic conditions to ensure the closest possible co-elution of propranolol and this compound. |
| Degradation of the internal standard. | Verify the stability of the this compound stock and working solutions. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of propranolol?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components from the biological sample matrix.[5] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of propranolol. Common sources of matrix effects in plasma are phospholipids and proteins.[2][4]
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is used to compensate for variability in sample preparation and matrix effects. Since it is chemically and physically very similar to propranolol, it is expected to behave similarly during extraction and ionization.[4] By calculating the ratio of the analyte signal to the internal standard signal, much of the variability can be normalized, leading to more accurate and precise results.
Q3: How can I quantitatively assess matrix effects in my propranolol assay?
A3: The most common method is the post-extraction spike analysis.[5] This involves comparing the peak area of propranolol spiked into an extracted blank matrix (a sample with no analyte) to the peak area of propranolol in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q4: Which sample preparation technique is best for minimizing matrix effects for propranolol?
A4: The choice of sample preparation technique significantly impacts the extent of matrix effects. While Protein Precipitation (PPT) is simple and fast, it is often the least effective at removing interfering matrix components, leading to higher matrix effects.[2][6] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects.[3][6] Specialized techniques like HybridSPE have been shown to be highly effective at removing phospholipids, a major source of matrix effects for propranolol.[2]
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize quantitative data on recovery and matrix effects for propranolol using different sample preparation techniques.
Table 1: Recovery of Propranolol
| Sample Preparation Technique | Biological Matrix | Analyte | Average Recovery (%) | Reference |
| Protein Precipitation (PPT) | Infant Plasma | Propranolol | >92.45 | [7] |
| Solid-Phase Extraction (SPE) - C18 | Human Plasma | Propranolol | >96 | [8] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Propranolol | 88 - 105 | [6] |
| HybridSPE | Rat Plasma | Propranolol | High (qualitative) | [2] |
| Oasis PRiME HLB (SPE) | Plasma | Propranolol | ~80 | [3] |
Table 2: Matrix Effect for Propranolol
| Sample Preparation Technique | Biological Matrix | Analyte | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Infant Plasma | Propranolol | No significant suppression or enhancement | [7] |
| Solid-Phase Extraction (SPE) - Oasis PRiME HLB | Plasma | Propranolol | <20 | [3] |
| Supported Liquid Extraction (SLE) | Plasma | Propranolol | >20 | [3] |
| Liquid-Liquid Extraction (LLE) | Plasma | Propranolol | Variable, >20 for some compounds | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Propranolol in Human Plasma
This protocol is adapted from a method for the simultaneous determination of propranolol and its metabolite in human plasma.[8]
-
Sample Pre-treatment: To 300 µL of human plasma, add the internal standard solution (this compound).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute propranolol and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Propranolol in Human Plasma
This protocol is a general procedure adapted from a validated method for propranolol in human plasma.[9]
-
Sample Pre-treatment: To 300 µL of human plasma in a glass tube, add 50 µL of internal standard solution (this compound).
-
pH Adjustment: Add 20 µL of a 1:1 solution of ammonium hydroxide:water to make the sample alkaline. Vortex for 30 seconds.
-
Extraction: Add 4 mL of tert-butyl methyl ether as the extraction solvent. Vortex vigorously for 90 seconds.
-
Phase Separation: Centrifuge the tubes for 15 minutes at approximately 2700 rpm to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 300 µL of the mobile phase.
-
Analysis: Inject 30 µL of the reconstituted sample into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for Propranolol in Human Plasma
This protocol is based on a method for propranolol and its metabolites in infant plasma.[7]
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of internal standard working solution (this compound).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Mixing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,500 rpm at 4°C for 10 minutes to pellet the precipitated proteins.
-
Collection: Transfer the supernatant to a clean tube or vial.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of propranolol.
Caption: Logical troubleshooting steps for addressing matrix effects.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Parameters for Propranolol Glycol-d5
Welcome to the Technical Support Center for the LC-MS/MS analysis of Propranolol glycol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound?
A1: Deuterated internal standards are the preferred choice in quantitative LC-MS/MS analysis for several key reasons. They are chemically almost identical to the analyte of interest, meaning they co-elute chromatographically and experience similar ionization effects and potential matrix suppression or enhancement. By adding a known amount of this compound to your samples, you can accurately account for variations in sample preparation, extraction recovery, and instrument response, leading to more precise and accurate quantification of the target analyte.
Q2: What are the potential sources of error when using this compound?
A2: While highly effective, there are potential challenges to be aware of when using deuterated internal standards. These include:
-
Isotopic Purity: The isotopic purity of the deuterated standard is crucial. Impurities can lead to inaccuracies in quantification.
-
Isotopic Crosstalk: This occurs when the isotopic distribution of the analyte contributes to the signal of the internal standard, or vice-versa. This can be a concern, especially at high analyte concentrations.
-
Chromatographic Separation: In some cases, a slight chromatographic separation between the analyte and the deuterated internal standard can occur due to the kinetic isotope effect.
-
Stability: The stability of the deuterated standard in the sample matrix and during storage should be assessed to ensure its concentration remains constant.
Q3: How do I determine the optimal concentration of this compound to use?
A3: The concentration of the internal standard should ideally be close to the concentration of the analyte in the middle of the calibration curve range. This helps to ensure a consistent and reliable analyte-to-internal standard response ratio across the entire quantification range. It is recommended to test a few concentrations during method development to find the optimal level for your specific assay.
Recommended LC-MS/MS Parameters
Optimizing the parameters for your specific instrument and experimental conditions is crucial for achieving the best results. The following tables provide a recommended starting point for the analysis of this compound.
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Precursor Ion (Q1) | m/z 224.2 | Based on the molecular weight of Propranolol glycol (218.25 g/mol ) + 5 deuterium atoms + protonation ([M+H]⁺). |
| Product Ion (Q3) | m/z 144.1 | A common and stable fragment observed in the mass spectrum of Propranolol glycol, likely corresponding to the naphthyloxy moiety. |
| Collision Energy (CE) | 20-30 eV | This is a typical starting range for similar small molecules. Optimization is highly recommended. |
| Ionization Mode | Positive Electrospray (ESI+) | Propranolol and its metabolites readily form positive ions in ESI. |
| Dwell Time | 50-100 ms | Adequate for generating sufficient data points across the chromatographic peak. |
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for Propranolol and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analyte from the reverse-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical LC-MS/MS applications. |
| Column Temperature | 30 - 40 °C | Helps to ensure reproducible retention times and peak shapes. |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Experimental Protocols
Protocol 1: Collision Energy Optimization
-
Prepare a standard solution of this compound at a concentration that gives a strong and stable signal.
-
Infuse the solution directly into the mass spectrometer or perform multiple injections of the standard.
-
Set up a method to monitor the precursor ion (m/z 224.2) and the target product ion (m/z 144.1).
-
Vary the collision energy in small increments (e.g., 2 eV steps) over a range (e.g., 10-40 eV).
-
Monitor the intensity of the product ion at each collision energy setting.
-
Plot the product ion intensity against the collision energy to determine the optimal value that yields the highest signal.
Protocol 2: Sample Preparation (Plasma)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard solution at the optimized concentration.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of Propranolol glycol. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. |
Issue 2: Inconsistent or Low Internal Standard Signal
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent addition of the internal standard to all samples. |
| Degradation of Internal Standard | Check the stability of the internal standard in the sample matrix and storage conditions. |
| Ion Suppression | Dilute the sample or improve the sample cleanup procedure to remove interfering matrix components. |
| Instrument Contamination | Clean the ion source and mass spectrometer optics. |
Issue 3: Isotopic Crosstalk
| Potential Cause | Troubleshooting Step |
| Contribution of Analyte's Isotopes to IS Signal | Check the isotopic distribution of the analyte. If significant overlap exists, consider using a different product ion or a standard with a higher mass difference. |
| Presence of Unlabeled Analyte in IS | Verify the isotopic purity of the deuterated internal standard. |
Visual Guides
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
Propranolol Glycol-d5 Stability: A Technical Support Resource
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of propranolol glycol-d5 in both solution and plasma. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A: For long-term stability, it is recommended to store stock solutions of this compound in a well-sealed container at -20°C, protected from light. For short-term storage, 2-8°C is generally acceptable. The choice of solvent is critical; aprotic solvents like methanol or acetonitrile are preferred to minimize the risk of deuterium-hydrogen exchange.
Q2: How stable is this compound in plasma samples?
A: While specific data for this compound is limited, studies on the parent drug, propranolol, indicate good stability in plasma. Propranolol has been found to be stable in human plasma for at least 6.5 hours at room temperature and can withstand up to five freeze-thaw cycles.[1] For long-term storage of plasma samples, temperatures of -20°C or lower are recommended. One study demonstrated the stability of propranolol and its metabolite, 4-hydroxypropranolol, in plasma for up to 2 months when stored at -30°C.
Q3: What are the potential degradation pathways for this compound?
A: Based on forced degradation studies of propranolol, the primary degradation pathways are likely hydrolysis and oxidation. Propranolol has shown degradation under acidic, basic, and oxidative stress conditions.[2] Photodegradation can also occur, leading to the formation of products such as 1-naphthol, N-acetylpropranolol, and N-formylpropranolol. Therefore, it is crucial to protect this compound solutions from prolonged exposure to light and extreme pH conditions.
Q4: Can I expect any isotopic exchange (deuterium loss) with this compound?
A: Deuterium labels on a molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly in protic solvents (like water) or under acidic or basic conditions. While the deuterium atoms in this compound are generally on stable positions, it is good practice to use aprotic solvents for stock solutions and to maintain near-neutral pH in aqueous solutions to minimize this risk.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Compound in Solution | - Chemical Degradation: Exposure to extreme pH, high temperatures, or light. - Adsorption: The compound may adsorb to the surface of the storage container. | - Prepare fresh solutions. - Store solutions at recommended low temperatures and protect from light. - Use silanized glass or low-adsorption polypropylene containers. |
| Inconsistent Results in Plasma Samples | - Freeze-Thaw Instability: Repeated freezing and thawing of plasma samples can lead to degradation. - Bench-Top Instability: Prolonged exposure of plasma samples to room temperature. - Matrix Effects: Interference from other components in the plasma. | - Aliquot plasma samples to avoid multiple freeze-thaw cycles. - Keep plasma samples on ice during processing. - Optimize the sample extraction method to remove interfering substances. |
| Evidence of Deuterium-Hydrogen Exchange | - Inappropriate Solvent: Use of protic solvents (e.g., water, ethanol) for stock solutions. - Extreme pH: Storage or analysis in highly acidic or basic conditions. | - Prepare stock solutions in aprotic solvents (e.g., methanol, acetonitrile). - Ensure the pH of analytical mobile phases and sample diluents is near neutral. |
Stability Data Summary
The following tables summarize stability data for the parent compound, propranolol, which can serve as a valuable reference for understanding the stability profile of this compound.
Table 1: Stability of Propranolol in Solution
| Condition | Concentration | Storage Temperature | Duration | Percent Remaining | Reference |
| Extemporaneous Suspension (in Ora-Blend SF) | 2 mg/mL & 5 mg/mL | 25°C (Room Temperature) | 120 days | ≥ 94.7% | [3] |
| Extemporaneous Suspension (in Ora-Blend SF) | 2 mg/mL & 5 mg/mL | 4°C (Refrigerated) | 120 days | ≥ 93.9% | [3] |
Table 2: Stability of Propranolol in Human Plasma
| Condition | Storage Temperature | Duration | Finding | Reference |
| Bench-Top Stability | Room Temperature | At least 6.5 hours | Stable | [1] |
| Freeze-Thaw Stability | -15°C to Room Temperature | 5 cycles | Stable | [1] |
| Long-Term Storage | -30°C | 2 months | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of high-purity methanol in a Class A volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with methanol.
-
Store the stock solution in a tightly sealed, amber glass vial at -20°C.
-
-
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature before use.
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase) to achieve the desired working concentrations.
-
Protocol 2: Assessment of Freeze-Thaw Stability in Plasma
-
Spike a known concentration of this compound into blank plasma.
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
Analyze a set of aliquots immediately (Cycle 0).
-
Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw one set of aliquots to room temperature, and then refreeze them. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).
-
After the final thaw, extract the this compound from the plasma using a validated protein precipitation or liquid-liquid extraction method.
-
Analyze the samples by LC-MS/MS and compare the concentrations to the Cycle 0 samples.
Visualizations
Caption: Workflow for assessing the freeze-thaw stability of this compound in plasma.
Caption: A decision tree for troubleshooting inconsistent analytical results.
References
Technical Support Center: Propranolol Glycol-d5 Analysis
Welcome to the technical support center for Propranolol glycol-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
The most common sources of interference in the LC-MS/MS analysis of propranolol, and by extension its deuterated internal standard this compound, can be broadly categorized as:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), such as phospholipids and salts.[1][2]
-
Metabolites of Propranolol: Propranolol is extensively metabolized, and these metabolites can potentially interfere with the analysis.[3][4][5][6]
-
Co-administered Drugs: Concomitantly administered medications and their metabolites can lead to analytical interference.[7][8][9]
-
Isotopic Crosstalk: Interference from the unlabeled propranolol present as an impurity in the this compound internal standard.[10]
Q2: How can I identify and assess matrix effects in my assay?
Matrix effects, which can manifest as ion suppression or enhancement, can be evaluated using the post-extraction spike method.[11] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of the standard in a neat solution (e.g., mobile phase).
Q3: Can Propranolol metabolites interfere with the analysis?
Yes, propranolol has several metabolites that could potentially interfere. The primary active metabolite is 4-hydroxypropranolol.[4] Other identified metabolites include N-desisopropylpropranolol.[5][6][12] While this compound is designed to compensate for variations, significant chromatographic co-elution with a high concentration of a metabolite could potentially cause differential matrix effects or isobaric interference if the metabolite undergoes in-source fragmentation.
Q4: What are some common co-administered drugs that could interfere with propranolol analysis?
Propranolol is often prescribed with other medications, and a wide range of drugs can interact with it, potentially leading to analytical interferences. It is crucial to have a complete medication history of the study subjects.
| Drug Class | Examples | Potential for Interference |
| Antiarrhythmics | Amiodarone, Propafenone, Quinidine | May alter propranolol levels and could have similar chromatographic behavior.[9] |
| Calcium Channel Blockers | Verapamil | Can affect heart rate and blood pressure, often co-administered.[9] |
| Stimulants | Amphetamine/dextroamphetamine (Adderall) | Have opposing physiological effects to propranolol, and their metabolites could potentially interfere.[9] |
| Antidepressants | Fluoxetine, Paroxetine | Can inhibit the metabolism of propranolol, leading to higher concentrations. |
| Other Beta-blockers | Metoprolol, Atenolol | Possess similar chemical structures and may interfere if not chromatographically separated.[7] |
| NSAIDs | Ibuprofen | May reduce the therapeutic effects of propranolol.[7] |
Q5: What is isotopic crosstalk and how can I check for it?
Isotopic crosstalk refers to the contribution of the unlabeled analyte signal from the deuterated internal standard, or vice-versa. For this compound, this means checking for the presence of a propranolol signal when only the internal standard is injected. This can be assessed by analyzing a blank matrix sample fortified with the this compound internal standard and monitoring the mass transition of the unlabeled propranolol.[10] The response of the unlabeled analyte should be negligible, typically less than 5% of the lower limit of quantification (LLOQ).
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
Possible Causes:
-
Column Degradation: The analytical column may be losing its efficiency.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of propranolol.
-
Sample Overload: Injecting too high a concentration of the analyte.
Troubleshooting Steps:
-
Column Wash: Start by washing the column with a strong solvent to remove any adsorbed compounds.
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for propranolol, which is a basic compound. A slightly acidic pH (e.g., with 0.1% formic acid) is often used.
-
Check for Sample Overload: Dilute the sample and re-inject to see if the peak shape improves.
-
Replace Column: If the above steps do not resolve the issue, the column may need to be replaced.
Issue 2: High Signal Variability or Inconsistent Results
Possible Causes:
-
Significant Matrix Effects: Ion suppression or enhancement is impacting the analysis.
-
Inconsistent Sample Preparation: Variability in the sample extraction process.
-
Instrument Instability: Fluctuations in the LC-MS/MS system.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of matrix effects.
-
Optimize Sample Preparation: Ensure the sample preparation method, such as protein precipitation or solid-phase extraction, is robust and reproducible.[12] Consider a more rigorous cleanup method if matrix effects are high.
-
Check Instrument Performance: Run system suitability tests to ensure the LC-MS/MS is performing consistently.
-
Evaluate Internal Standard Performance: Ensure the this compound is effectively compensating for variability. The analyte-to-internal standard peak area ratio should be consistent across replicate injections of the same sample.
Issue 3: Unexpected Peaks in the Chromatogram
Possible Causes:
-
Endogenous Interferences: Components from the biological matrix that were not removed during sample preparation.[12]
-
Metabolites: Propranolol metabolites that are co-eluting with the analyte or internal standard.
-
Co-administered Drugs: Other drugs or their metabolites present in the sample.
-
Carryover: Residual sample from a previous injection.
Troubleshooting Steps:
-
Analyze Blank Matrix: Inject an extracted blank matrix sample to identify peaks originating from the matrix itself.
-
Optimize Chromatography: Adjust the gradient or change the column to improve the separation of the analyte and internal standard from interfering peaks.
-
Review Subject Medication History: Cross-reference any unexpected peaks with the subject's known co-medications.
-
Inject Blank Solvent: Run a blank solvent injection after a high concentration sample to check for carryover. If carryover is observed, optimize the needle wash method.
Experimental Protocols
A typical experimental workflow for the analysis of propranolol using a deuterated internal standard involves the following steps:
-
Sample Preparation:
-
Protein Precipitation: A common method for plasma samples. Acetonitrile is often used to precipitate proteins.[12]
-
Solid-Phase Extraction (SPE): Can provide a cleaner sample compared to protein precipitation and can be optimized to remove interfering substances.
-
Liquid-Liquid Extraction (LLE): Another technique to isolate the analyte from the matrix.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is commonly used for propranolol analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both propranolol and this compound.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference of a propranolol metabolite with serum bilirubin estimation in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol: Side effects, uses, interactions, and alternatives [medicalnewstoday.com]
- 8. drugs.com [drugs.com]
- 9. goodrx.com [goodrx.com]
- 10. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape with Propranolol glycol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape issues encountered during the chromatographic analysis of Propranolol glycol-d5. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, specifically peak tailing, with this compound?
Poor peak shape, particularly tailing, for this compound is a common issue in reversed-phase chromatography. Propranolol is a basic compound with a secondary amine group that can interact strongly with residual silanol groups on silica-based columns.[1][2][3][4][5] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can lead to delayed elution of a portion of the analyte molecules, resulting in a tailing peak.[4]
Q2: Can the deuterium labeling in this compound affect its peak shape?
While deuterium labeling primarily causes a "chromatographic isotope effect," leading to a slight shift in retention time compared to the non-deuterated analog, it does not directly cause poor peak shape.[6][7][8] The underlying causes of poor peak shape for this compound are the same as for unlabeled propranolol, stemming from its chemical properties and interactions with the chromatographic system.[1][2]
Q3: What is the "chromatographic isotope effect" and how does it impact my analysis of this compound?
The chromatographic isotope effect is a phenomenon where deuterated compounds exhibit slightly different retention times than their non-deuterated counterparts.[6][7] This is due to subtle differences in physicochemical properties, such as Van der Waals interactions and hydrophobicity, caused by the substitution of hydrogen with deuterium.[6][7] In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound often elute slightly earlier than propranolol.[6][7] It is crucial to be aware of this potential shift during method development and data analysis, especially when using the deuterated compound as an internal standard.
Troubleshooting Guides
Issue: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like Propranolol. It manifests as an asymmetry in the peak, with the latter half being broader than the front half.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | 1. Mobile Phase pH Adjustment: Lower the mobile phase pH to be at least 2 pH units below the pKa of propranolol (~9.5). A lower pH (e.g., pH 2-3) will ensure that the silanol groups on the silica packing are not ionized and that the propranolol molecule is fully protonated, minimizing secondary ionic interactions.[4][5] 2. Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA can mask the active silanol sites. 3. Column Selection: Utilize a column with low silanol activity or an end-capped column. Modern "Type B" silica columns are generally less prone to this issue.[1][2] |
| Column Overload | 1. Reduce Injection Mass: Decrease the concentration of the sample or reduce the injection volume.[3] Overloading the column can saturate the stationary phase, leading to peak distortion.[3] |
| Column Contamination or Degradation | 1. Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants. 2. Column Replacement: If the column performance does not improve after washing, it may be degraded and require replacement.[9] |
| Extra-column Effects | 1. Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum to reduce dead volume.[5] 2. Check Connections: Ensure all fittings are properly tightened to avoid dead volumes. |
Issue: Peak Broadening
Broad peaks can compromise resolution and sensitivity.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Poor Column Efficiency | 1. Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.[10] 2. Check for Voids in the Column: A void at the column inlet can cause band broadening. This may necessitate column replacement. |
| Solvent Mismatch | 1. Match Injection Solvent to Mobile Phase: The injection solvent should be weaker than or of similar strength to the initial mobile phase to ensure proper peak focusing at the head of the column.[3][11] |
| High Temperature | 1. Optimize Column Temperature: While higher temperatures can improve efficiency, excessively high temperatures can sometimes lead to band broadening. Experiment with different temperatures to find the optimum. |
Issue: Split Peaks
Split peaks can indicate a problem with the column inlet or the injection process.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Partially Blocked Frit | 1. Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with an appropriate solvent. 2. Replace the Frit: If the blockage persists, the inlet frit may need to be replaced. |
| Column Bed Deformation | 1. Replace the Column: A deformed column bed is often irreparable and requires column replacement.[4] |
| Injection Solvent Incompatibility | 1. Use a Weaker Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the analyte band to split.[9] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimizing the mobile phase to mitigate peak tailing for this compound.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Concentration: 1 µg/mL in 50:50 Acetonitrile:Water
-
-
pH Adjustment:
-
Prepare mobile phase A with different acidifiers to achieve pH values of 3.0, 2.5, and 2.0.
-
Inject the this compound standard under each pH condition and evaluate the peak asymmetry factor.
-
-
Evaluation of Competing Base:
-
If tailing persists, add 0.1% triethylamine to the mobile phase at the optimal pH.
-
Re-evaluate the peak shape.
-
Protocol 2: Assessment of Column Overload
This protocol helps determine if column overload is the cause of poor peak shape.
-
Prepare a Dilution Series:
-
Prepare a series of this compound standards with concentrations ranging from 0.05 µg/mL to 50 µg/mL.
-
-
Inject and Analyze:
-
Using the optimized mobile phase from Protocol 1, inject a constant volume (e.g., 5 µL) of each standard.
-
-
Evaluate Peak Shape:
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Workflow for mobile phase optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. m.youtube.com [m.youtube.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Technical Support Center: Propranolol glycol-d5 Analysis
Welcome to the technical support center for the analysis of Propranolol glycol-d5. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize ion suppression and ensure accurate, reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, in this case, your internal standard (IS) this compound, is reduced by co-eluting compounds from the sample matrix.[1][2][3][4] This occurs within the mass spectrometer's ion source as matrix components compete with your IS for ionization, leading to a decreased signal intensity.[1][4] Accurate quantification relies on the internal standard providing a consistent and predictable response; if this response is variably suppressed, it can compromise the accuracy, precision, and sensitivity of your entire analytical method.[3][5]
Q2: Can this compound experience different ion suppression than the non-labeled Propranolol analyte?
A2: Yes, this is a critical issue known as differential matrix effects.[3] Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute perfectly with the native analyte (Propranolol) and be affected by ion suppression to the exact same degree, allowing for accurate correction.[1] However, the "deuterium isotope effect" can sometimes cause the deuterated standard to have a slightly different chromatographic retention time.[3] If this slight shift causes the IS to elute in a region with a different concentration of interfering matrix components, it will experience a different degree of ion suppression, leading to inaccurate quantification.
Q3: What are the most common causes of ion suppression when analyzing biological samples?
A3: The most common causes are endogenous and exogenous components from the sample matrix that co-elute with your analyte and internal standard.[6]
-
Endogenous Components : For plasma or serum samples, phospholipids are the primary cause of ion suppression.[7] Other substances include salts, endogenous metabolites, and proteins.[1][4][5]
-
Exogenous Components : These can include co-administered drugs, dosing vehicles, or contaminants from sample collection tubes and preparation materials.[4][6]
-
Poor Chromatographic Separation : If Propranolol and its IS are not sufficiently separated from the main region of matrix interferences, significant suppression will occur.[2]
Troubleshooting Ion Suppression
This section provides a step-by-step guide to diagnose and resolve signal suppression for this compound.
Step 1: Confirm and Quantify Ion Suppression
Before making changes to your method, you must confirm that ion suppression is the root cause of signal variability or loss.
-
Method 1: Post-Extraction Spike Analysis : This method quantifies the extent of suppression.[6]
-
Prepare two sets of samples.
-
Set A (Neat Solution) : Prepare your this compound standard in the final mobile phase or reconstitution solvent at a known concentration.
-
Set B (Matrix-Spiked) : Take a blank matrix sample (e.g., plasma from an untreated subject), perform your full sample preparation procedure (e.g., protein precipitation), and then spike the final, clean extract with the same concentration of this compound as in Set A.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value significantly below 100% indicates ion suppression. A value significantly above 100% indicates ion enhancement.
-
-
Method 2: Post-Column Infusion : This qualitative experiment identifies at what retention times suppression occurs.[4][6]
-
Continuously infuse a standard solution of this compound at a constant flow rate into the MS source, after the analytical column.
-
While infusing, inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of this compound. A stable baseline will be observed initially. Any drop in this baseline corresponds to a retention time where matrix components are eluting and causing ion suppression.[6]
-
Step 2: Implement a Mitigation Strategy
Based on your findings, use the following workflow to address the issue.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Derivatization of Propranolol Glycol-d5 for GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of Propranolol glycol-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common derivatization challenges.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, a metabolite of propranolol, is a polar compound containing hydroxyl groups. These polar functional groups make the molecule non-volatile, meaning it does not readily vaporize at the temperatures used in gas chromatography. Derivatization is a chemical modification process that replaces the active hydrogens on the hydroxyl groups with less polar functional groups. This increases the volatility and thermal stability of the analyte, allowing it to be successfully analyzed by GC-MS.[1][2][3]
Q2: What are the most common derivatization techniques for compounds like this compound?
A2: The most common and effective derivatization technique for compounds with hydroxyl groups, such as this compound, is silylation.[1] This process involves reacting the analyte with a silylating reagent to form a more volatile trimethylsilyl (TMS) ether. Another, less common, technique is acylation, which introduces an acyl group.
Q3: Which silylating reagents are recommended for this compound?
A3: For the silylation of compounds with hydroxyl groups, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a highly effective and commonly used reagent.[1][4] Another powerful silylating reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
Q4: Can the deuterium labeling in this compound affect the derivatization process?
A4: While the deuterium labels are stable and generally do not interfere with the chemical derivatization reaction itself, they will result in a mass shift in the mass spectrum of the derivatized analyte. This is a key feature used in stable isotope dilution assays for quantitative analysis. It is important to know the exact mass of the derivatized deuterated standard for correct mass spectrometer configuration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound for GC-MS analysis.
| Problem | Potential Cause | Recommended Solution |
| No or low peak intensity of derivatized this compound | Incomplete derivatization reaction. | - Ensure anhydrous conditions: Silylating reagents are extremely sensitive to moisture. Ensure all glassware, solvents, and the sample itself are thoroughly dry. Water will react with the silylating reagent, reducing its availability for the analyte.[2][4] - Optimize reaction conditions: The reaction time and temperature are critical. For BSTFA, a common starting point is heating at 60-70°C for 30-60 minutes. These conditions may need to be optimized for your specific application.[1][4] - Use a catalyst: The addition of 1% TMCS to BSTFA can significantly improve the derivatization efficiency, especially for sterically hindered hydroxyl groups.[4] - Ensure sufficient reagent: A molar excess of the silylating reagent is necessary to drive the reaction to completion. A general guideline is a 2:1 molar ratio of BSTFA to active hydrogens.[1] |
| Degradation of the analyte or derivative. | - Check GC inlet temperature: A too-high inlet temperature can cause thermal degradation of the derivatized analyte. - Analyze samples promptly: TMS derivatives can be susceptible to hydrolysis over time. It is best to analyze the samples as soon as possible after derivatization. | |
| Multiple peaks for the derivatized analyte | Incomplete derivatization. | This can lead to the presence of both the mono- and di-silylated derivatives, as well as the underivatized compound. Re-optimize the derivatization conditions as described above to ensure the reaction goes to completion. |
| Formation of derivatization artifacts. | Silylating reagents can sometimes react with themselves or with components of the sample matrix to form artifact peaks. Ensure high-purity reagents and solvents are used. | |
| Poor peak shape (tailing or broadening) | Active sites in the GC system. | Polar analytes can interact with active sites (silanol groups) in the GC inlet liner and the column, leading to poor peak shape. Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Periodically cleaning the inlet and trimming the column may also be necessary. |
| Co-elution with matrix components. | Optimize the GC temperature program to improve the separation of the analyte from interfering matrix components. | |
| Precipitate formation after derivatization | Excess reagent or byproducts. | If a precipitate forms after the reaction, it could be due to the crystallization of excess reagent or byproducts, especially upon cooling. This is more likely if the sample is concentrated after derivatization. It is often possible to inject the supernatant without affecting the analysis.[6] |
| Incompatibility with solvent. | Ensure the final derivatized sample is soluble in the injection solvent. If a precipitate forms after adding the injection solvent, a different solvent may be required. |
Experimental Protocols
Below are detailed starting protocols for the silylation of this compound. Note: These are general protocols and may require optimization for your specific sample matrix and instrumentation.
Protocol 1: Silylation using BSTFA + 1% TMCS
Materials:
-
Dried this compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or anhydrous acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes.[1][4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane) before injection.
Quantitative Data Summary
| Functional Group | Reactivity with Silylating Reagents | General Derivatization Efficiency |
| Alcohols (Primary) | Very High | Excellent |
| Alcohols (Secondary) | High | Very Good |
| Phenols | High | Very Good |
| Carboxylic Acids | Medium | Good |
| Amines (Primary) | Medium | Good |
| Amides | Low | Moderate |
This table is a qualitative summary based on information from various sources describing the general principles of silylation reactions.[1] For quantitative analysis, it is crucial to validate the derivatization method for your specific application and to use an appropriate internal standard, such as a stable isotope-labeled version of the analyte.
Visualizations
Propranolol Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of propranolol, leading to the formation of Propranolol glycol.
Caption: Metabolic pathways of Propranolol leading to key metabolites.
Troubleshooting Logic for Incomplete Derivatization
This diagram outlines a logical workflow for troubleshooting incomplete derivatization of this compound.
Caption: A logical workflow for troubleshooting incomplete silylation reactions.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. ethylene glycol extraction/derivation - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Propranolol Glycol-d5 Recovery from Plasma
Welcome to the technical support center for the bioanalysis of Propranolol and its metabolites. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Propranolol glycol-d5 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma, and which one offers the best recovery?
A1: The three primary techniques for extracting Propranolol and its metabolites from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The recovery rates can vary based on the specific protocol and optimization. LLE and SPE generally offer higher recovery and cleaner extracts compared to PPT. For instance, LLE has been reported to achieve recoveries of over 90%, while SPE can yield recoveries greater than 78%.[1][2] Protein precipitation is a simpler and faster method but may result in lower recoveries and significant matrix effects.[3]
Q2: I am experiencing low recovery of this compound using Solid-Phase Extraction (SPE). What are the likely causes and how can I troubleshoot this?
A2: Low recovery in SPE can stem from several factors. Firstly, ensure the SPE cartridge is appropriate for your analyte. A C18-modified silica cartridge is a common choice for Propranolol and its metabolites.[2] Inadequate conditioning of the cartridge can lead to poor retention of the analyte. Always pre-condition the cartridge, typically with methanol followed by water or a buffer. Another critical factor is the pH of the sample. For a basic compound like Propranolol, the sample should be loaded under basic conditions to ensure it is in a neutral form, which enhances its retention on a C18 sorbent. The elution solvent must be strong enough to desorb the analyte from the sorbent; a common choice is a mixture of an organic solvent like acetonitrile or methanol with a small amount of acid to protonate the analyte.
Q3: My Liquid-Liquid Extraction (LLE) is resulting in an emulsion layer, which is affecting recovery. How can this be resolved?
A3: Emulsion formation is a common challenge in LLE. To break an emulsion, you can try centrifugation at a higher speed or for a longer duration. Adding salt, such as sodium chloride, to the aqueous phase can also help by increasing the polarity of the aqueous layer and promoting phase separation.[4]
Q4: Can the choice of internal standard affect the recovery of this compound?
A4: While the internal standard itself doesn't alter the absolute recovery of this compound, a stable isotope-labeled (SIL) internal standard like this compound is the ideal choice. It is expected to have nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction, chromatography, and ionization.[5] This allows it to accurately compensate for any variability or loss during the sample preparation and analysis process, leading to more accurate and precise quantification.
Q5: Are there any specific considerations for the stability of Propranolol and its metabolites in plasma samples?
A5: Yes, stability is a crucial factor. Propranolol and its metabolites have been found to be stable in human plasma through multiple freeze-thaw cycles and for extended periods when stored at -15°C or lower.[6] It is also important to consider the stability of the processed samples in the autosampler. For Propranolol, stability in the mobile phase at 10°C for at least 48 hours has been demonstrated.[6]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery with your SPE protocol, consider the following troubleshooting steps:
-
Problem: Analyte not retained on the SPE cartridge.
-
Solution:
-
Check Sample pH: Ensure the pH of the plasma sample is optimized for retention. For Propranolol (a basic drug) on a C18 column, the pH should be adjusted to be basic to keep the analyte in its neutral, more retentive form.
-
Verify Cartridge Conditioning: Improper conditioning can lead to poor analyte retention. Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Reduce Sample Loading Flow Rate: A high flow rate may not allow sufficient time for the analyte to interact with the sorbent. Decrease the flow rate during sample loading.[7]
-
-
-
Problem: Analyte retained but not eluting from the cartridge.
-
Solution:
-
Increase Elution Solvent Strength: The elution solvent may be too weak. Increase the percentage of the organic solvent or add a modifier (e.g., a small amount of acid like formic or acetic acid) to facilitate the elution of the basic analyte.
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely elute the analyte. Try increasing the elution volume.
-
-
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with low recovery during LLE, refer to these suggestions:
-
Problem: Incomplete extraction of the analyte into the organic phase.
-
Solution:
-
Optimize pH of the Aqueous Phase: For a basic drug like Propranolol, the aqueous plasma sample should be made alkaline (e.g., by adding a weak base like ammonia solution) to ensure the analyte is in its non-ionized form, which is more soluble in the organic extraction solvent.[4]
-
Select an Appropriate Extraction Solvent: The choice of solvent is critical. For Propranolol, solvents like diethyl ether and tert-butyl methyl ether have been used effectively.[1][8]
-
Ensure Thorough Mixing: Inadequate mixing will lead to poor partitioning. Vortex the sample vigorously for a sufficient duration (e.g., 3 minutes) to maximize the interaction between the aqueous and organic phases.[4][8]
-
-
Data Presentation
The following tables summarize reported recovery data for Propranolol and its metabolites from plasma using different extraction methods. Note that the recovery of this compound is expected to be very similar to that of Propranolol glycol.
| Extraction Method | Analyte | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Propranolol | >96% | [9] |
| 4-hydroxypropranolol | >64% | [9] | |
| Propranolol & metabolites | >78% | [2] | |
| Liquid-Liquid Extraction (LLE) | Propranolol | >90.0% | [1] |
| Propranolol | 64.04% - 68.05% | [8] | |
| Propranolol | 103.03% | [10] | |
| Protein Precipitation (PPT) | Propranolol | 97.06% | [11] |
| Propranolol & metabolites | High (not quantified) | [3] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for the extraction of Propranolol and its metabolites using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Take 0.300 mL of human plasma and add the internal standard (Propranolol-d7).[9]
-
Vortex the sample.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove more polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., acetonitrile or methanol, potentially with a small amount of acid).
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general procedure for LLE of Propranolol.
-
Sample Preparation:
-
To 0.5 mL of plasma in a centrifuge tube, add 100 µL of 0.1 N HCl and the internal standard.[8]
-
Vortex the sample.
-
-
Extraction:
-
Add 3 mL of tert-butyl methyl ether to the tube.[8]
-
Vortex vigorously for 3 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 4500 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[8]
-
-
Collection and Evaporation:
-
Transfer 2 mL of the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 50°C under a stream of nitrogen.[8]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
-
Protein Precipitation (PPT) Protocol
This is a simple and rapid protocol for sample cleanup.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).[3]
-
Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 18,407 x g) for 15 minutes to pellet the precipitated proteins.[12]
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial for analysis.
-
Visualizations
Caption: Experimental workflows for SPE, LLE, and PPT.
Caption: Troubleshooting decision tree for low recovery.
References
- 1. Comparison of two extraction methods for determination of propranolol and furosemide in human plasma by mixed-mode chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of propranolol by ultraviolet HPLC in human plasma [ouci.dntb.gov.ua]
- 12. akjournals.com [akjournals.com]
Propranolol glycol-d5 purity and potential contaminants
Welcome to the Technical Support Center for Propranolol glycol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity, potential contaminants, and analytical troubleshooting for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The expected purity of this compound is typically high, often exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC).[1] However, lot-to-lot variability can exist, so it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier for specific purity information.
Q2: What are the common contaminants or impurities I might find in a sample of this compound?
A2: Potential impurities in this compound can originate from the synthesis process or degradation. These may include:
-
Residual starting materials: Unreacted precursors from the chemical synthesis.
-
Byproducts of synthesis: Related substances formed during the manufacturing process.
-
Degradation products: this compound may degrade under certain conditions, leading to the formation of other compounds. One identified photodegradation product of the parent compound, propranolol, is 1-naphthol.[2]
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it at 2-8°C in a tightly sealed container, protected from light.[1] For long-term storage, consult the supplier's specific recommendations.
Q4: Are there any specific handling precautions for this compound?
A4: Standard laboratory safety protocols should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Ensure adequate ventilation in the workspace.
Data Presentation
Table 1: Typical Purity and Impurity Profile of Propranolol Glycol
| Parameter | Specification | Analytical Method |
| Purity | > 95% | HPLC |
| Appearance | Off-White Solid | Visual Inspection |
| Solubility | Methanol, DMSO | Visual Inspection |
Note: This data is based on available information for Propranolol Glycol (Propranolol EP Impurity A) and should be considered as a general guideline. Always refer to the lot-specific Certificate of Analysis for precise data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound
This method is adapted from established protocols for propranolol and its related compounds and should be validated for your specific instrumentation and samples.
-
Instrumentation:
-
HPLC system with UV or Diode Array Detector (DAD)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
Parameter Condition Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) Mobile Phase Acetonitrile and a phosphate buffer (e.g., 0.01 M disodium hydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 50:50 (v/v)[3] Flow Rate 1.0 mL/min[3] Detection Wavelength 290 nm Injection Volume 10 µL | Column Temperature | 25°C |
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for your detector's linear range (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analyte.
-
Inject the prepared sample solution.
-
Identify and quantify the main peak corresponding to this compound and any impurity peaks. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. | 1. Replace the column with a new one. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. 3. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Prepare fresh mobile phase and flush the system. 2. Implement a needle wash step with a strong solvent between injections. |
| Baseline Drift or Noise | 1. Air bubbles in the system. 2. Detector lamp aging. 3. Inconsistent mobile phase composition. | 1. Degas the mobile phase and prime the pump. 2. Replace the detector lamp. 3. Ensure the mobile phase is well-mixed and stable. |
| Retention Time Shift | 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Isotope effect (for deuterated compounds, the deuterated version may elute slightly earlier than the non-deuterated analog).[4] | 1. Prepare fresh mobile phase and verify the pH. 2. Use a column oven to maintain a consistent temperature. 3. This is an expected phenomenon. Ensure the peak is correctly identified and integrated. If co-elution with an internal standard is an issue, adjust chromatographic parameters to minimize the separation.[4] |
| Loss of Deuterium Label (Isotopic Exchange) | 1. Exposure to acidic or basic conditions. 2. Deuterium atoms located on exchangeable sites (e.g., -OH, -NH). | 1. Maintain a neutral pH for samples and mobile phases where possible. 2. This is inherent to the molecule's structure. If it impacts quantification, consider this during data interpretation or use a different analytical approach. |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. allmpus.com [allmpus.com]
- 2. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Propranolol glycol-d5 Analysis
Welcome to the technical support center for Propranolol glycol-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantitative analysis of propranolol using this compound as an internal standard, particularly in the context of LC-MS/MS assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter with your calibration curve and overall assay performance.
Q1: Why is the response of my this compound internal standard (IS) inconsistent across my calibration curve and quality control (QC) samples?
A1: Inconsistent internal standard response can be attributed to several factors:
-
Sample Preparation Variability: Inconsistent extraction recovery between your analyte and the internal standard can lead to variability. Ensure precise and consistent execution of all liquid-liquid extraction (LLE) or solid-phase extraction (SPE) steps.
-
Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard, leading to inconsistent responses.[1][2] This effect can vary between different lots of biological matrices.[1]
-
Pipetting Inaccuracy: Ensure that the volume of the internal standard added to each sample is accurate and consistent. Use calibrated pipettes and proper pipetting techniques.
-
Internal Standard Stability: this compound, like other deuterated compounds, should be assessed for stability in the stock solution and in the final extracted sample. Degradation can lead to a decreasing response over an analytical run.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Prepare a set of samples with the internal standard in the final reconstitution solvent and another set in a blank, extracted matrix. A significant difference in the IS response between these two sets indicates the presence of matrix effects.
-
Check for IS Contamination: Analyze a "blank" sample (matrix with no analyte or IS) to ensure there is no contamination that could interfere with the IS signal.
-
Verify Pipette Calibration: Confirm that all pipettes used for adding the internal standard are properly calibrated.
-
Assess Post-Preparative Stability: Leave a set of processed samples in the autosampler for an extended period (e.g., 24 hours) and re-inject them to check for any degradation of the internal standard.
Q2: My calibration curve for propranolol is non-linear, particularly at the lower or upper ends. What could be the cause?
A2: Non-linearity in your calibration curve can stem from several sources:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.
-
Suboptimal Integration: The peak integration parameters may not be appropriate for all concentration levels, leading to inaccurate peak area measurements.
-
Inappropriate Weighting Factor: Using a simple linear regression (1/x weighting) may not be suitable if the variance of the data is not constant across the concentration range.[3][4]
-
Interference: An interfering peak that co-elutes with propranolol can disproportionately affect the lower concentration points.
Troubleshooting Steps:
-
Dilute High-Concentration Samples: If detector saturation is suspected, dilute the upper-end calibration standards and re-analyze.
-
Optimize Peak Integration: Manually review the peak integration for each point on the calibration curve and adjust the integration parameters as necessary to ensure accurate measurement.
-
Evaluate Different Regression Models: Re-process the data using different weighting factors (e.g., 1/x², 1/y) to see if a better fit can be achieved.
-
Check for Co-eluting Interferences: Scrutinize the chromatograms of blank samples and zero standards (blank matrix with IS) to look for any interfering peaks at the retention time of propranolol.
Q3: I am observing poor accuracy and precision in my low concentration QC samples.
A3: Issues with low QC samples often point to problems with the lower limit of quantitation (LLOQ) or carryover.
-
LLOQ Too Low: The established LLOQ may be below the true capabilities of the method, leading to high variability. The signal-to-noise ratio at the LLOQ should be consistently greater than 10.
-
Carryover: Residual propranolol from high-concentration samples may be carried over in the injection port or on the analytical column, artificially inflating the response of subsequent low-concentration samples.
-
Adsorption: Propranolol may adsorb to plasticware or the LC system at low concentrations, leading to negative bias.
Troubleshooting Steps:
-
Verify LLOQ: Prepare and analyze a series of low-concentration samples to confirm that the LLOQ is reliably and accurately quantifiable.
-
Investigate Carryover: Inject a blank sample immediately after the highest calibration standard. The response for propranolol in the blank should be less than 20% of the LLOQ response. If carryover is significant, optimize the needle wash method and consider a longer gradient re-equilibration time.
-
Mitigate Adsorption: Use silanized glassware or low-binding plasticware. Priming the LC system with a mid-concentration standard before starting the analytical run can also help to passivate active sites.
Experimental Protocols
Below are typical experimental conditions for the analysis of propranolol by LC-MS/MS. These should be optimized for your specific instrumentation and application.
Sample Preparation: Protein Precipitation
A simple and rapid method for plasma sample preparation.[3]
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Chromatographic Conditions
These are representative conditions and may require modification.
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute propranolol, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Parameters
Parameters should be optimized by infusing a standard solution of propranolol and this compound.
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Propranolol MRM Transition | m/z 260.2 → 116.1 |
| This compound MRM Transition | m/z 265.2 → 116.1 (or other appropriate product ion) |
| Collision Energy | Optimize for maximum signal intensity |
| Source Temperature | 350 - 500°C |
Visualizations
Experimental Workflow
Caption: A typical bioanalytical workflow for propranolol quantification.
Troubleshooting Logic for Calibration Curve Failure
Caption: A decision tree for troubleshooting calibration curve issues.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Propranolol Glycol-d5 as an Internal Standard: A Comparative Guide
In the quantitative bioanalysis of the widely used beta-blocker propranolol, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for any variability. This guide provides a comprehensive comparison of propranolol glycol-d5 with other commonly used internal standards, supported by experimental data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte but have a different mass. This near-identical physicochemical behavior ensures they co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.
This compound and Propranolol-d7 are deuterated analogs of propranolol. The key difference lies in the position and number of deuterium atoms. While specific data for this compound is not as prevalent in publicly available literature, its performance is expected to be comparable to other deuterated propranolol standards like propranolol-d7.
The primary advantage of using a SIL IS is its ability to provide superior correction for analytical variability, leading to enhanced accuracy, precision, and robustness of the method.[1]
Alternative: Structural Analog Internal Standards
When a SIL internal standard is not available or is cost-prohibitive, a structural analog can be a viable alternative. These are compounds with a similar chemical structure to the analyte. For propranolol analysis, common structural analog internal standards include:
-
Bisoprolol: A beta-blocker with a similar structure to propranolol.[3][4]
-
Tramadol: An opioid analgesic that has been used as an internal standard for propranolol.[5][6]
-
Metoprolol: Another beta-blocker frequently used as an IS.[7]
While structural analogs can compensate for some variability, they may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, potentially leading to less accurate quantification compared to SIL internal standards.
Performance Comparison
The following tables summarize the performance of different internal standards for propranolol analysis based on data from various studies. It is important to note that a direct head-to-head comparison of all these internal standards in a single study is not available. The data presented is a compilation from different sources and serves as a comparative guide.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Propranolol-d7 | Propranolol | 0.1 - 50 | 0.1 | > 0.99 |
| Bisoprolol | Propranolol | 1 - 500 | 1 | 0.9992 |
| Tramadol | Propranolol | 2 - 800 | 2 | 0.999 |
| Metoprolol | Propranolol | 2 - 150 | 2 | Not Reported |
Table 2: Comparison of Recovery, Precision, and Accuracy
| Internal Standard | Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Propranolol-d7 | Propranolol | 80.0 - 119.6 | 1.7 - 12.3 | 1.7 - 12.3 | -14.4 to 14.1 | -14.4 to 14.1 |
| Bisoprolol | Propranolol | 85.27 - 97.15 | < 7.1 | < 7.1 | < 9.8 | < 9.8 |
| Tramadol | Propranolol | Not Reported | 0.45 - 8.61 | 0.69 - 5.82 | 97.8 - 106.8 | 100.9 - 108.8 |
| Metoprolol | Propranolol | > 85 | < 10 | < 10 | ± 15 | ± 15 |
Table 3: Matrix Effect
| Internal Standard | Analyte | Matrix Effect (%) |
| Propranolol-d7 | Propranolol | Within ±20.0 |
| Bisoprolol | Propranolol | 85.27 - 97.15 (IS-normalized) |
| Tramadol | Propranolol | Not Reported |
| Metoprolol | Propranolol | Not Reported |
Experimental Protocols
A typical experimental workflow for the quantification of propranolol in a biological matrix (e.g., plasma) using LC-MS/MS is outlined below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound at a suitable concentration).
-
Add 300 µL of acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Column: A C18 reversed-phase column is commonly used (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typical.[3]
-
Flow Rate: A flow rate of around 0.3 mL/min is often employed.[3]
-
Injection Volume: 10 µL.[3]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for propranolol and the internal standards are monitored.
Mandatory Visualizations
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method for propranolol. Stable isotope-labeled internal standards, such as this compound and propranolol-d7, are the preferred choice due to their ability to closely mimic the behavior of the analyte, thereby providing superior correction for analytical variability. This leads to enhanced accuracy, precision, and overall method robustness.
While structural analogs like bisoprolol and tramadol can be used, they may not offer the same level of performance as SIL internal standards. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, as well as cost and availability. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. academicjournals.org [academicjournals.org]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Propranolol: Evaluating Internal Standard Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards for the bioanalytical quantification of propranolol, a widely used beta-blocker. The focus is on the cross-validation of analytical methods, a critical step in ensuring data integrity and reproducibility across different laboratories or when methods are updated. This guide will delve into the performance of a stable isotope-labeled (SIL) internal standard, Propranolol-d7, versus a commonly used structural analog, with a discussion on the theoretical suitability of Propranolol glycol-d5. The information presented is supported by a synthesis of data from published studies and established regulatory guidelines.
The Critical Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. Its primary function is to compensate for the variability inherent in the analytical process, including sample extraction, chromatographic injection, and ionization efficiency. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical workflow, thereby providing accurate and precise quantification.
The two main types of internal standards used are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard." They are molecules of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). Their chemical and physical properties are nearly identical to the analyte, leading to co-elution and similar behavior during extraction and ionization.
-
Structural Analogs: These are molecules with a chemical structure similar to the analyte but are not isotopically labeled. While more readily available and often less expensive than SIL standards, their physicochemical properties can differ from the analyte, potentially leading to less accurate correction for analytical variability.
Comparison of Internal Standard Performance for Propranolol Analysis
This section compares the performance of analytical methods for propranolol using a SIL internal standard (Propranolol-d7) and a structural analog. While direct head-to-head cross-validation data is limited in single publications, the following tables summarize representative validation parameters collated from different studies to provide a comparative overview.
Disclaimer: The data presented below is a synthesis from multiple sources and is intended for comparative purposes. The performance of a specific method is dependent on the exact experimental conditions.
Table 1: Performance Characteristics of LC-MS/MS Methods for Propranolol using Different Internal Standards
| Validation Parameter | Method with Propranolol-d7 (SIL IS) | Method with a Structural Analog IS (e.g., Metoprolol, Bisoprolol) |
| Linearity Range | 0.20 - 500.00 ng/mL | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | 1 ng/mL |
| Intra-day Precision (% CV) | < 11.3% | < 7.1% |
| Inter-day Precision (% CV) | < 11.3% | < 7.1% |
| Intra-day Accuracy (% Bias) | < 11% | < 9.8% |
| Inter-day Accuracy (% Bias) | < 11% | < 9.8% |
| Extraction Recovery | > 96% | Variable, analyte-dependent |
| Matrix Effect | Minimal and compensated | Potential for differential matrix effects |
Data synthesized from multiple sources for illustrative comparison.
The Case of this compound as an Internal Standard
This compound is a deuterated form of propranolol glycol, a metabolite of propranolol. While it is a stable isotope-labeled compound, its use as an internal standard for the quantification of the parent drug, propranolol, is not ideal. The structural and polarity differences between a parent drug and its metabolite can lead to different behaviors during sample preparation and chromatographic separation. This can result in a less accurate correction for any variability in the analytical process compared to using a SIL version of the analyte itself, such as Propranolol-d7.
Experimental Protocols for Cross-Validation
A cross-validation study is essential when analytical methods are transferred between laboratories or when a new method is introduced to replace a validated one for the analysis of study samples. The goal is to ensure that the data generated by both methods are comparable.
Representative Protocol for LC-MS/MS Method Cross-Validation for Propranolol
This protocol outlines a general procedure for a cross-validation study comparing two analytical methods for propranolol in human plasma.
1. Objective: To demonstrate the equivalency of two validated LC-MS/MS bioanalytical methods for the quantification of propranolol in human plasma.
2. Materials:
-
Reference Standards: Propranolol
-
Internal Standards: Propranolol-d7 (Method A), Structural Analog (e.g., Metoprolol) (Method B)
-
Biological Matrix: Blank human plasma
-
Reagents and Solvents: HPLC-grade methanol, acetonitrile, formic acid, and water.
3. Sample Preparation (Example: Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the respective internal standard working solution (Propranolol-d7 for Method A, Metoprolol for Method B).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4. Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of propranolol and the internal standard.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
5. Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Propranolol: m/z 260.2 -> 116.1
-
Propranolol-d7: m/z 267.2 -> 116.1
-
Metoprolol (example structural analog): m/z 268.2 -> 116.1
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
6. Cross-Validation Procedure:
-
Select a set of at least 20 incurred study samples that span the calibration curve range.
-
Analyze these samples using both Method A and Method B.
-
The results obtained from both methods are then statistically compared.
7. Acceptance Criteria:
-
The difference between the mean concentrations obtained by the two methods should not exceed a predefined percentage (e.g., ±20%) for a significant portion of the samples (e.g., at least 67%).
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-validation and the logical hierarchy of internal standard selection.
Caption: Experimental workflow for the cross-validation of two bioanalytical methods.
Caption: Logical hierarchy for the selection of an internal standard for propranolol analysis.
Conclusion
The choice of an internal standard is a critical decision in the development and validation of a bioanalytical method. For the quantification of propranolol, a stable isotope-labeled internal standard such as Propranolol-d7 is the preferred choice, as it is most likely to mimic the behavior of the analyte throughout the analytical process, leading to superior accuracy and precision. While structural analogs can be used and have been validated in numerous studies, they may not always perfectly compensate for matrix effects and other sources of variability. The use of a SIL of a metabolite, such as this compound, as an internal standard for the parent drug is generally not recommended as the differences in their chemical properties can lead to inaccuracies in quantification. A thorough cross-validation is imperative when changing methods or transferring methods between laboratories to ensure the continued integrity and reliability of the bioanalytical data.
Propranolol Analysis: A Comparative Guide to LC-MS/MS and GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceuticals like propranolol is paramount. The two leading analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for propranolol analysis, supported by experimental data and detailed methodologies.
At a Glance: LC-MS/MS vs. GC-MS for Propranolol Analysis
| Feature | LC-MS/MS | GC-MS |
| Sample Preparation | Simple, often direct injection after protein precipitation.[1][2] | More complex, requires derivatization to increase volatility.[3][4][5] |
| Sensitivity | High, with Lower Limits of Quantification (LLOQs) in the low ng/mL to sub-ng/mL range.[1][2] | Generally less sensitive for this application, with reported detection limits around 10 ng/mL.[6] |
| Specificity | Excellent, due to chromatographic separation and multiple reaction monitoring (MRM).[7] | Good, but can be susceptible to interferences from structurally similar compounds.[4] |
| Throughput | High, with rapid analysis times.[1][2] | Lower, due to longer run times and the additional derivatization step. |
| Compound Applicability | Suitable for a wide range of polar and non-polar compounds, including thermolabile molecules. | Limited to volatile and thermally stable compounds, or those that can be made so through derivatization.[8][9] |
Quantitative Performance Data
The following tables summarize the quantitative performance of each method for propranolol analysis based on published studies.
Table 1: LC-MS/MS Performance Data for Propranolol Analysis
| Parameter | Reported Values | Reference |
| Linearity Range | 1 - 500 ng/mL | [1][2] |
| 1.6 - 3200 ng/mL | ||
| 5.6 - 224.0 ng/mL | [10][11] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][2] |
| 0.1 - 0.5 ng/mL (for a panel of beta-blockers) | [12] | |
| 0.20 ng/mL | [13] | |
| Limit of Detection (LOD) | 0.39 - 0.78 ng/mL | |
| 50 pg/mL | [13] | |
| Intra-day Precision (%RSD) | < 7.1% | [1][2] |
| < 11.3% | [13] | |
| Inter-day Precision (%RSD) | < 7.1% | [1][2] |
| < 11.3% | [13] | |
| Accuracy (Relative Error) | < 9.8% | [1][2] |
| < 11% | [13] | |
| Recovery | >96% | [13] |
Table 2: GC-MS Performance Data for Propranolol Analysis
| Parameter | Reported Values | Reference |
| Linearity Range | 50 - 300 ng/mL | [6] |
| Minimum Detectable Concentration | 10 ng/mL (with MS detector) | [6] |
| Recovery | 80 - 90% | [6] |
Experimental Protocols
LC-MS/MS Method for Propranolol in Human Plasma
This protocol is a generalized representation based on common practices.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., bisoprolol or a deuterium-labeled propranolol).[1][2][13]
-
Precipitate proteins by adding 300 µL of acetonitrile.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes to pellet the precipitated proteins.[1][2]
-
Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[1][2]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
GC-MS Method for Propranolol in Human Plasma
This protocol highlights the key steps, including the crucial derivatization stage.
-
Sample Preparation (Extraction):
-
The drug is extracted from plasma, often using solid-phase extraction (SPE).[6]
-
-
Derivatization:
-
Propranolol is a polar molecule and not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary.[14][5]
-
A common approach is acylation using reagents like pentafluoropropionic anhydride (PFPA).[4][15] This converts the polar hydroxyl and amine groups into less polar, more volatile esters and amides. Another effective method is trimethylsilylation.[3]
-
-
Gas Chromatography:
-
Column: A capillary column suitable for separating the derivatized analytes is used.
-
Carrier Gas: An inert gas like helium is used as the mobile phase.
-
Temperature Program: The oven temperature is ramped to ensure the separation of compounds.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: A mass spectrometer detects the characteristic fragment ions of the derivatized propranolol.
-
Visualizing the Workflows
Caption: Experimental workflow for LC-MS/MS analysis of propranolol.
Caption: Experimental workflow for GC-MS analysis of propranolol.
Concluding Remarks
For the analysis of propranolol, LC-MS/MS emerges as the superior technique. Its key advantages include simpler and faster sample preparation, higher sensitivity and specificity, and greater applicability to a wider range of compounds without the need for chemical modification.[7] While GC-MS is a powerful and reproducible technique for volatile compounds, its application to a polar drug like propranolol is hampered by the necessity of a time-consuming and potentially variable derivatization step.[8][16] The enhanced sensitivity of LC-MS/MS also allows for the quantification of propranolol at the low concentrations often found in biological matrices, making it the preferred method for pharmacokinetic and clinical studies.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Simultaneous determination of propranolol or metoprolol in the presence of butyrophenones in human plasma by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 8. Advantages and Disadvantages of Gas Chromatography (GC) [pharmastuff4u.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. faa.gov [faa.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmaceutical Applications of Gas Chromatography [scirp.org]
A Comparative Guide to Propranolol Quantification: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of propranolol, a widely used beta-blocker. The information presented is collated from various published studies to offer an objective overview of method performance, supported by experimental data. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of different analytical methods for propranolol quantification is summarized in the tables below. These tables provide a clear comparison of key validation parameters, enabling an informed decision-making process.
Table 1: Performance Characteristics of LC-MS/MS Methods for Propranolol Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Biological Matrix |
| 1 - 500[1][2] | 1[1][2] | 90.2 - 109.8[1] | < 7.1 (Intra-day & Inter-day)[1][2] | Human Plasma[1][2] |
| 1.6 - 3200[3] | 0.78[3] | Not Reported | Not Reported | Bovine Whole Blood[3] |
| 2.0 - 800.0[4] | 2[4] | 99.5 - 108.6[4] | 0.45 - 8.61 (Intra-day), 0.69 - 5.82 (Inter-day)[4] | Rat Plasma[4] |
Table 2: Performance Characteristics of HPLC-UV/Vis Methods for Propranolol Quantification
| Linearity Range | LLOQ | Accuracy (% Recovery) | Precision (% RSD) | Detection Wavelength (nm) | Biological Matrix / Sample Type |
| 5 - 80 ng/mL[5] | 5 ng/mL[5] | 91.26 - 109.13[5] | 2.79 - 5.79 (Inter-day), 1.52 - 5.67 (Intra-day)[5] | 210[5] | Human Plasma[5] |
| 5 - 50 µg/mL[6][7] | 0.85 µg/mL[6] | Not Reported | Not Reported | Not Reported | Bulk Drug and Gel Formulation[6][7] |
| 25 - 150 µg/mL[8] | 1.487 µg/mL[8] | 100.34[8] | 0.9 (Method), 1 (System), 0.8 (Intermediate)[8] | Not Reported | Pharmaceutical Dosage Form[8] |
| 200 - 2000 ng/spot[9][10] | 180.97 ng/spot[9][10] | 98.68 - 100.56[9] | < 2[10] | 290[9][10] | Tablets[9][10] |
| 50 - 3000 ng/mL | 50 ng/mL | Within ± 15% of nominal | < 15% | 214 | Rat's Serum and Krebs Buffer |
| 32 - 72 µg/mL | Not Reported | 98.97 - 101.10 | Not Reported | 242 | Combined Dosage Formulation |
| 5 - 25 µg/mL | Not Reported | 99.03 | 0.173 (Inter-day), 0.17 (Intra-day) | 228 | Bulk and Tablet Dosage Form |
Note on ELISA: While Enzyme-Linked Immunosorbent Assay (ELISA) kits for propranolol are commercially available, they are primarily designed for qualitative screening purposes.[6][8] Limited quantitative performance data is available in the public domain, suggesting that for precise quantification, chromatographic methods are preferred.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and offer a foundation for laboratory implementation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized procedure based on common practices reported in the literature for the quantification of propranolol in plasma.[1][2][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., bisoprolol or tramadol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis. For propranolol analysis, a further dilution of the supernatant may be necessary.[1]
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column is commonly used (e.g., Hypersil GOLD C18, Imtakt Unison UK-C18).[1][4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[1][4]
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[1][3]
3. Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[1][2][4]
-
MRM Transitions:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is a generalized procedure based on published methods for propranolol quantification in plasma and pharmaceutical formulations.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction for Plasma)
-
To 0.5 mL of plasma, add 100 µL of 0.1 N HCl.[5]
-
Add 3 mL of an extraction solvent (e.g., tert-butyl methyl ether).[5]
-
Vortex for 3 minutes.
-
Centrifuge at 4500 rpm for 10 minutes at 4°C.[5]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 or C8 column is typically used (e.g., Merck Purospher C18, Kromasil C8).[5]
-
Mobile Phase: An isocratic mixture of a buffer (e.g., 10 mM ammonium acetate or 10 mM phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[5]
-
Flow Rate: A flow rate of 0.8 to 1.5 mL/min is common.[5]
-
Injection Volume: 20 to 60 µL.[5]
-
Detection: UV detection at a wavelength between 210 nm and 290 nm.[5][9][10]
Visualizations: Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of propranolol.
Caption: A logical comparison of analytical methods for propranolol quantification.
Caption: A simplified diagram of propranolol's mechanism of action via the β-adrenergic signaling pathway.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propranolol Forensic ELISA Kit | Diagnostics [neogen.com]
- 7. Propranolol Racing ELISA Kit | Diagnostics [neogen.com]
- 8. ClinPGx [clinpgx.org]
- 9. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxanim.com [maxanim.com]
A Comparative Guide to Internal Standards for Propranolol Quantification: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
In the bioanalytical quantification of propranolol, a non-selective beta-blocker, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy and precision of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for any variability. While the user's initial query concerned Propranolol glycol-d5, a thorough review of scientific literature did not yield evidence of its use as an internal standard. Therefore, this guide provides a comparative analysis of the widely accepted stable isotope-labeled (SIL) internal standard, Propranolol-d7 , against commonly used structural analog internal standards.
Data Presentation: A Comparative Analysis of Internal Standards
The following table summarizes the validation parameters for different internal standards used in the quantification of propranolol. The data highlights the accuracy and precision achieved in various studies.
| Internal Standard | Analyte | Method | Linearity Range (ng/mL) | Accuracy | Precision (% CV/RSD) |
| Propranolol-d7 | Propranolol & 4-hydroxy propranolol | LC-MS/MS | 0.20 - 135.00 | <11% of nominal values | <11.3% |
| Tramadol | Propranolol | LC-MS/MS | 2.0 - 800.0 | Intra-day: 97.8-106.8%Inter-day: 100.9-108.8% | Intra-day: 0.45-8.61%Inter-day: 0.69-5.82% |
| Diltiazem HCl | Propranolol HCl | HPLC | 20 - 280 | Not explicitly reported | <2.13% |
| Clonazepam | Propranolol HCl | RP-HPLC | 20 - 120 | Mean recovery: 100.6% | Not explicitly reported |
| Bisoprolol | Propranolol | LC-MS/MS | 1 - 500 | Relative Error: <9.8% | <7.1% |
Experimental Protocols: Methodologies for Propranolol Quantification
Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are the methodologies from the studies cited in this guide.
Method 1: Propranolol-d7 as Internal Standard
-
Sample Preparation: Solid phase extraction of 0.300 mL of human plasma.[1]
-
Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1]
-
Mass Spectrometry:
Method 2: Tramadol as Internal Standard
-
Sample Preparation: Direct analysis of rat plasma without an extraction step.[2]
-
Chromatography:
-
Mass Spectrometry:
Method 3: Diltiazem HCl as Internal Standard
-
Sample Preparation: Protein precipitation of human plasma samples with methanol.
-
Chromatography:
-
Column: HPLC C18 column.
-
Mobile Phase: Acetonitrile: pH 4.5 phosphate buffer (35:65) at a flow rate of 1 ml/min.
-
Method 4: Clonazepam as Internal Standard
-
Chromatography:
-
Column: Agilent Eclipse xdb C18 (150 mm ´ 4.6 mm i.d., 5 mm).
-
Mobile Phase: Methanol, acetonitrile, and 20 mM potassium dihydrogen phosphate buffer (27.5:27.5:45 v/v), with the buffer pH adjusted to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 ml/min.
-
Detection: 266 nm.
-
Method 5: Bisoprolol as Internal Standard
-
Sample Preparation: One-step protein precipitation of 100 μL of infant plasma with 300 μL of acetonitrile.[3]
-
Chromatography:
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM) with a triple quadrupole mass spectrometer under positive electrospray ionization (ESI) mode.[3]
-
Visualizing the Bioanalytical Workflow
A generalized workflow for the quantification of propranolol in biological samples using an internal standard is depicted below. This process ensures that the internal standard is introduced early in the workflow to account for variability in subsequent steps.
Caption: A generalized workflow for the bioanalytical quantification of propranolol.
The choice of an internal standard significantly impacts the reliability of a bioanalytical method. The data presented in this guide demonstrates that while structural analogs can provide acceptable accuracy and precision, the use of a stable isotope-labeled internal standard like Propranolol-d7 generally offers tighter control over variability, as evidenced by the low percent relative standard deviation and percent nominal values reported in the literature.[1] For methods requiring the highest level of accuracy and precision, particularly in regulated bioanalysis for clinical and pharmacokinetic studies, Propranolol-d7 is the recommended internal standard. However, structural analogs such as tramadol and bisoprolol have also been shown to yield reliable results and can be considered suitable alternatives when a SIL IS is not feasible.[2][3] Researchers and drug development professionals should carefully consider the validation data and the specific requirements of their studies when selecting an internal standard for propranolol quantification.
References
- 1. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Propranolol Quantification: Evaluating Deuterated and Non-Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of propranolol in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is a critical factor that directly influences the linearity, sensitivity, and overall robustness of a bioanalytical method. This guide provides a comparative analysis of propranolol assays utilizing a deuterated internal standard, Propranolol-d7, against those employing common non-deuterated internal standards.
The use of a stable isotope-labeled internal standard, such as Propranolol-d7, is widely regarded as the gold standard in quantitative LC-MS/MS analysis. This is attributed to the near-identical physicochemical properties between the analyte and its deuterated counterpart, which ensures they co-elute and experience similar ionization effects. This minimizes variability during sample preparation and analysis, leading to more accurate and precise results.
Performance Comparison of Internal Standards for Propranolol Assays
The following table summarizes the key performance characteristics of various propranolol assays, highlighting the differences in linearity and sensitivity achieved with a deuterated versus non-deuterated internal standards.
| Internal Standard | Analyte | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Biological Matrix |
| Propranolol-d7 | Propranolol | Not explicitly stated, but LLOQ is 0.1-0.5 | > 0.995 | 0.1 - 0.5 | Human Blood |
| Bisoprolol | Propranolol | 1 - 500 | Not explicitly stated | 1 | Infant Plasma |
| Metoprolol | Propranolol | 2 - 150 | 0.9969 | 2 | Human Plasma |
| Tramadol | Propranolol | 2 - 800 | 0.999 | 2 | Rat Plasma |
Experimental Workflow for Propranolol Bioanalytical Assay
The general workflow for the quantification of propranolol in a biological matrix using LC-MS/MS is illustrated in the diagram below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
A generalized workflow for the bioanalytical quantification of propranolol.
Experimental Protocols
Below are detailed methodologies for propranolol assays using both a deuterated and a non-deuterated internal standard, based on published studies.
Method 1: Propranolol Assay using Propranolol-d7 as Internal Standard
This method is adapted from a study quantifying multiple β-blockers in postmortem human specimens.[1]
-
Sample Preparation:
-
To a 1 mL aliquot of human blood, add the internal standard solution (Propranolol-d7).
-
Perform liquid-liquid extraction (LLE) with ethyl acetate at a pH of 9.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: Details not specified in the abstract.
-
Mobile Phase: Details not specified in the abstract.
-
Flow Rate: Details not specified in the abstract.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ-MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for propranolol and propranolol-d7 would be monitored.[1]
-
Method 2: Propranolol Assay using Bisoprolol as Internal Standard
This method was developed for the simultaneous quantification of propranolol and its metabolites in infant plasma.[2][3][4][5]
-
Sample Preparation:
-
To 100 µL of infant plasma, add the internal standard solution (Bisoprolol).[2][3]
-
Perform protein precipitation by adding 300 µL of acetonitrile.[2][3]
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.[3]
-
Inject the supernatant directly into the LC-MS/MS system.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Conclusion
While validated methods using non-deuterated internal standards like bisoprolol, metoprolol, and tramadol can provide reliable quantification of propranolol, the use of a stable isotope-labeled internal standard such as Propranolol-d7 is recommended for achieving the highest level of accuracy and precision. The co-eluting nature and identical physicochemical properties of a deuterated internal standard provide superior compensation for matrix effects and variability during sample processing and analysis. This is in line with the best practices recommended by regulatory agencies for bioanalytical method validation. The choice of internal standard should be carefully considered based on the specific requirements of the study, including the desired level of accuracy, the complexity of the biological matrix, and the availability of the standard.
References
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biotransformation of Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of propranolol's biotransformation across various preclinical species and in vitro systems, supported by experimental data. It is designed to assist researchers in understanding the metabolic fate of propranolol, a widely used beta-adrenergic receptor antagonist, and to provide detailed methodologies for replicating and expanding upon these findings.
Propranolol undergoes extensive metabolism primarily in the liver, leading to a variety of metabolites. The main metabolic pathways include aromatic hydroxylation, N-dealkylation, side-chain oxidation, and glucuronidation.[1][2][3][4] The specific metabolites formed and their relative abundance can vary significantly between species, which is a critical consideration in preclinical drug development and toxicological assessment.
Quantitative Comparison of Propranolol Metabolism
The metabolic profile of propranolol exhibits notable differences across common preclinical species. The following tables summarize the in vitro metabolic stability of propranolol enantiomers and the metabolic profile in hepatocytes from various species.
Table 1: In Vitro Metabolic Stability of Propranolol Enantiomers in Liver Microsomes
| Species | Enantiomer | t-half (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Rat | R-(+)-propranolol | 15.3 ± 2.1 | 45.3 ± 6.2 |
| S-(-)-propranolol | 12.8 ± 1.7 | 54.1 ± 7.3 | |
| Dog | R-(+)-propranolol | 28.7 ± 3.9 | 24.1 ± 3.3 |
| S-(-)-propranolol | 20.1 ± 2.7 | 34.5 ± 4.7 | |
| Monkey | R-(+)-propranolol | 22.5 ± 3.1 | 30.8 ± 4.2 |
| S-(-)-propranolol | 25.6 ± 3.5 | 27.1 ± 3.7 | |
| Human | R-(+)-propranolol | 35.1 ± 4.8 | 19.7 ± 2.7 |
| S-(-)-propranolol | 40.2 ± 5.5 | 17.2 ± 2.3 |
Data adapted from a study on the metabolic stability of propranolol enantiomers in different species of liver microsomes.[5] The metabolic activity in rat microsomes was found to be significantly higher than in human microsomes within the clinically observed plasma range.[3]
Table 2: Comparative Metabolite Profile of Propranolol in Cryopreserved Hepatocytes
| Metabolite | Mouse | Rat | Dog | Monkey | Human |
| 4-Hydroxypropranolol | +++ | +++ | +++ | +++ | +++ |
| N-Desisopropylpropranolol | ++ | ++ | ++ | ++ | ++ |
| Propranolol Glycol | + | + | + | + | + |
| Naphthoxylactic Acid | + | + | + | + | + |
| Propranolol Glucuronide | ++ | ++ | ++ | ++ | ++ |
| 4-Hydroxypropranolol Glucuronide/Sulfate | + | + | ++ | ++ | ++ |
| N-Hydroxylamine Propranolol Glucuronide | - | - | + | + | - |
Relative abundance indicated by: +++ (major), ++ (moderate), + (minor), - (not detected). Adapted from a study on the metabolic profiles of propranolol in hepatocytes of five species.[1][6]
Key Metabolic Pathways and Enzymes
The biotransformation of propranolol is primarily mediated by Cytochrome P450 (CYP) enzymes for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.
-
Aromatic Hydroxylation: The formation of the pharmacologically active metabolite, 4-hydroxypropranolol, is mainly catalyzed by CYP2D6 .[7] 5-hydroxylation is also a significant pathway in humans, also mediated by CYP2D6.
-
N-Dealkylation: The N-desisopropylation of propranolol to form N-desisopropylpropranolol is primarily carried out by CYP1A2 .[7]
-
Side-Chain Oxidation: Further oxidation of the side chain leads to the formation of propranolol glycol and naphthoxylactic acid. This process involves monoamine oxidase and aldehyde/alcohol dehydrogenases.[8]
-
Glucuronidation: Direct conjugation of propranolol and its hydroxylated metabolites is a major Phase II metabolic route. Several UGT enzymes, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1, are involved in the glucuronidation of propranolol and 4-hydroxypropranolol.[9]
Experimental Protocols
In Vitro Propranolol Metabolism Assay Using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of propranolol in liver microsomes.
1. Materials and Reagents:
-
Liver microsomes (from human, rat, dog, etc.)
-
Propranolol solution (e.g., 1 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., bisoprolol)
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., final protein concentration of 0.5 mg/mL).
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the propranolol solution to the reaction mixture (e.g., final concentration of 1 µM).
-
Immediately after adding propranolol, add the NADPH regenerating system to start the metabolic process.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Collect the supernatant for analysis.
HPLC-MS/MS Method for Propranolol and Metabolite Quantification
This protocol describes a general method for the simultaneous quantification of propranolol and its major metabolites.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 3 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
2. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Propranolol: m/z 260.0 → 116.0
-
4-Hydroxypropranolol: m/z 276.1 → 173.0
-
N-Desisopropylpropranolol: m/z 218.0 → 74.0
-
Bisoprolol (IS): m/z 326.1 → 116.0
-
3. Sample Preparation:
-
To 100 µL of plasma or incubation supernatant, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,500 rpm for 10 minutes.
Visualizations
Caption: Workflow for in vitro propranolol metabolism assay.
Caption: Major metabolic pathways of propranolol.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of in vitro biotransformation of propranolol with HPLC, MS/MS, and two bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of hepatic metabolism affecting pharmacokinetics of propranolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Differences of Propranolol Enantiomers in Different Species of Liver Microsomes by HPLC-MS/MS [kyxuebao.kmmu.edu.cn]
- 6. Evaluation of the metabolism of propranolol by linear ion trap technology in mouse, rat, dog, monkey, and human cryopreserved hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro cutaneous biotransformation of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards against non-deuterated alternatives, supported by experimental data, to justify their use as the gold standard in bioanalytical mass spectrometry.
In the complex environment of biological matrices such as plasma, urine, or tissue homogenates, even the most sophisticated analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations that can compromise quantitative accuracy.[1] An internal standard (IS), a compound of known concentration added to all samples, calibrators, and quality controls, is essential for correcting these variations.[2] While structurally similar (analog) compounds can be used, stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized for their superior ability to mimic the analyte of interest throughout the entire analytical process.[3]
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H).[4] This subtle increase in mass allows the IS to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[5] This near-identity is the key to its effectiveness in compensating for analytical variability.
Unparalleled Compensation for Analytical Variability
The primary justification for using a deuterated internal standard lies in its ability to track the analyte through every step of the analytical workflow, from sample preparation to detection. This provides robust compensation for two major sources of error: recovery inconsistencies and matrix effects.
Sample Preparation and Recovery: Analyte loss can occur during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] Because a deuterated IS has virtually identical chemical properties to the analyte, it will be lost to the same extent. By calculating the ratio of the analyte's response to the IS's response, this variability is effectively normalized.[6] Structural analogs, having different physicochemical properties, may exhibit different extraction recoveries, leading to less accurate correction.[7]
Matrix Effects: The co-elution of endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[8] This can be a significant source of imprecision and inaccuracy.[8] A deuterated IS, which typically co-elutes with the analyte, experiences the same degree of ion suppression or enhancement.[4] This co-elution ensures that the analyte-to-IS ratio remains constant, even in the presence of significant matrix effects, leading to more accurate and reliable quantification.[1]
Quantitative Performance: A Data-Driven Comparison
The theoretical advantages of deuterated internal standards are consistently borne out in experimental data. Comparative studies validating bioanalytical methods demonstrate marked improvements in accuracy, precision, and robustness when a deuterated IS is used in place of a structural analog.
Case Study 1: Tacrolimus in Whole Blood
A study comparing a stable isotope-labeled internal standard (Tacrolimus-¹³C,D₂) with a structural analog (Ascomycin) for the quantification of the immunosuppressant drug tacrolimus in whole blood by LC-MS/MS yielded the following performance data.
| Performance Metric | Deuterated IS (Tacrolimus-¹³C,D₂) | Analog IS (Ascomycin) | Justification |
| Imprecision (%CV) | <3.09% | <3.63% | The deuterated IS provides slightly better precision, indicating less variability in repeated measurements.[9] |
| Accuracy (% Bias) | 99.55% - 100.63% | 97.35% - 101.71% | The deuterated IS results in a narrower accuracy range, closer to the true value.[9] |
| Matrix Effect (Analyte) | -16.04% | -29.07% | The matrix had a significant suppressive effect on the tacrolimus signal in both methods.[9] |
| IS-Normalized Matrix Effect | 0.89% | -0.97% | The deuterated IS almost perfectly compensated for the matrix effect, bringing the net effect close to zero. The analog IS also performed well in this specific case.[9] |
Data sourced from a study on tacrolimus determination in human whole blood.[9]
Case Study 2: Angiotensin IV in Rat Brain Dialysates
In a study quantifying the neuropeptide angiotensin IV in complex rat brain dialysates, the use of a stable isotope-labeled internal standard was found to be indispensable.
| Performance Metric | Deuterated IS | Analog IS (norleucine¹-Ang IV) | Justification |
| Precision | Improved | Not Improved | Only the deuterated IS was able to enhance the precision of the method.[10] |
| Accuracy | Improved | Not Improved | The use of the deuterated IS was necessary to achieve acceptable accuracy.[10] |
| Correction for Degradation | Effective | Not Specified | The deuterated IS successfully corrected for the degradation of the analyte in the samples.[10] |
Findings from a study on angiotensin IV quantification.[10]
Logical & Experimental Workflow
The decision to use a deuterated internal standard is based on a logical progression aimed at achieving the highest data quality. This is reflected in the typical workflow for bioanalytical method validation.
The logical justification for selecting a deuterated internal standard over a structural analog is based on minimizing analytical variability.
Experimental Protocols
A robust assessment of an internal standard's performance is a critical component of bioanalytical method validation, as outlined in regulatory guidelines from the FDA and ICH.[8] The following is a generalized methodology for key experiments to compare a deuterated IS versus a non-deuterated analog.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual high-concentration stock solutions of the analyte and both the deuterated and analog internal standards in a suitable organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., drug-free human plasma).
-
Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank biological matrix.
Sample Preparation and Extraction
-
For each set of experiments (one for the deuterated IS, one for the analog IS), add a constant volume of the respective IS working solution to all calibration standards, QC samples, and unknown study samples.
-
Perform the sample extraction procedure. A common method is protein precipitation, where a cold organic solvent like acetonitrile is added to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Analyze the reconstituted samples using a validated LC-MS/MS method. The method should be optimized to achieve chromatographic separation of the analyte from potential interferences.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard based on their specific precursor-to-product ion transitions.
Evaluation of Matrix Effects
-
Objective: To assess the influence of matrix components on the ionization of the analyte and the ability of the IS to compensate for these effects.
-
Procedure:
-
Set A: Extract blank matrix from at least six different sources. After extraction, spike the analyte and the internal standard at low and high QC concentrations into the extracts.
-
Set B: Prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as Set A.
-
Calculation: The matrix factor (MF) is calculated by dividing the peak area of the analyte in Set A by the peak area in Set B. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized MF: The crucial parameter is the IS-normalized matrix factor, calculated by dividing the analyte's MF by the IS's MF. A value close to 1.0, with a coefficient of variation (%CV) of ≤15%, indicates effective compensation for matrix effects.[8]
-
Conclusion
The use of a deuterated internal standard is a cornerstone of robust and reliable bioanalytical method development.[11] Its ability to closely mimic the analyte of interest throughout the analytical process provides superior compensation for variability in sample recovery and matrix effects.[1] As demonstrated by comparative experimental data, this leads to significant improvements in assay accuracy and precision. While the initial investment in a custom-synthesized deuterated standard may be higher than for a structural analog, the long-term benefits of enhanced data quality, reduced need for sample reanalysis, and increased confidence in study outcomes provide invaluable justification for its use in research, clinical, and drug development settings.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. escholarship.org [escholarship.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. msacl.org [msacl.org]
- 8. benchchem.com [benchchem.com]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Propranolol Glycol-d5: A Guide for Laboratory Professionals
The proper disposal of Propranolol glycol-d5 is a critical component of laboratory safety and environmental responsibility. As a deuterated compound containing an active pharmaceutical ingredient (API), its disposal requires adherence to specific protocols for chemical and pharmaceutical waste. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this substance.
I. Waste Characterization and Hazard Identification
This compound must be treated as a hazardous waste stream. This classification is based on the properties of its components:
-
Propranolol: A beta-blocker that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1][2] It may also pose risks to the unborn child.[1][3]
-
Glycol (assumed solvent): Glycols, such as ethylene or propylene glycol, are regulated substances.[4][5][6] Improper disposal can contaminate ground and surface water.[4][7] Used glycol solutions may also be contaminated with other hazardous materials, necessitating their management as hazardous waste.[4][5]
-
Deuterated Solvent: The presence of deuterium (d5) does not alter the fundamental chemical hazards of the glycol solvent. Therefore, disposal procedures should align with those for the non-deuterated equivalent.
II. Quantitative Data for Disposal Considerations
The following table summarizes key hazard classifications and disposal parameters for the components of this compound.
| Parameter | Propranolol Hydrochloride | Glycol (Ethylene/Propylene) |
| GHS Hazard Statements | H302: Harmful if swallowed.[2][3][8] | Varies by type and concentration. May be harmful if swallowed. |
| H360/H361d: May damage fertility or the unborn child.[1][3] | ||
| H411: Toxic to aquatic life with long lasting effects.[1][2] | Environmental hazard; do not discharge to waterways.[4][6] | |
| Primary Disposal Route | Licensed incineration.[1][9] | Recycling, incineration, or hazardous waste facility.[4][5] |
| Sewer Disposal | Prohibited.[1] | Prohibited.[4][6][7] |
III. Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and associated materials.
-
Segregation of Waste:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[4][5][7]
-
Do not mix this waste with other waste streams, particularly incompatible chemicals, to prevent dangerous reactions.[5][7] Halogenated and non-halogenated solvents should be kept separate.[10][11]
-
-
Container Management:
-
Use a leak-proof, sealable container made of a material compatible with the glycol solvent.[4][7]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solution in deuterated glycol").
-
Keep the container closed at all times except when adding waste.[7]
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area.[7]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal of Contaminated Labware:
-
Glassware and other labware grossly contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste.
-
Empty containers that held the substance must be triple-rinsed with a suitable solvent.[9] The rinsate from this cleaning process must be collected and treated as hazardous waste.[9] After rinsing, the defaced, empty container may be disposed of in the regular trash or recycled, depending on institutional policies.
-
-
Arranging for Professional Disposal:
-
Disposal of this compound must be handled by a licensed hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and national regulations.[4]
-
The primary recommended method of final disposal is high-temperature incineration at a licensed facility.[1][9][12]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 5. Laboratory Guide for Managing Chemical Waste [enviro-bee.com]
- 6. calgary.ca [calgary.ca]
- 7. goglycolpros.com [goglycolpros.com]
- 8. fishersci.com [fishersci.com]
- 9. targetmol.com [targetmol.com]
- 10. Chemical Solvent Disposal | Hazardous Waste Solutions [allsource-environmental.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. ecolink.com [ecolink.com]
Safeguarding Your Research: A Guide to Handling Propranolol Glycol-d5
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Propranolol glycol-d5. Adherence to these procedures is paramount to ensure personal safety and maintain the integrity of your research. Propranolol, a beta-blocker, is classified as a hazardous drug, and its deuterated form requires careful handling to mitigate exposure risks and prevent isotopic dilution.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirement | Enhanced Precautions (for large quantities or potential for aerosolization) |
| Weighing and Preparing Solutions | Nitrile gloves (double-gloving recommended), Safety glasses with side shields, Laboratory coat | Chemical splash goggles, Face shield, Disposable gown, Respiratory protection (N95 or higher) |
| Conducting Experiments (e.g., cell culture, in-vivo studies) | Nitrile gloves, Safety glasses, Laboratory coat | Chemical splash goggles, Disposable gown |
| Handling Waste and Decontamination | Nitrile gloves (double-gloving recommended), Safety glasses, Laboratory coat | Chemical splash goggles, Disposable gown |
Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the parent compound, Propranolol Hydrochloride, for comprehensive safety information.[1][2][3][4][5][6][7]
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Due to its deuterated nature, protect it from moisture to prevent isotopic exchange.[8][9]
Handling Procedures:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace in a designated area, such as a chemical fume hood, especially when working with powders or creating solutions, to minimize inhalation exposure.[10]
-
Weighing: When weighing the solid form of this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: To avoid moisture contamination that could compromise the isotopic purity of the compound, use dry glassware and consider handling under an inert atmosphere (e.g., nitrogen or argon).[8][9][11] When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill with an absorbent material. For small spills, clean the area with soap and water. For larger spills, follow your institution's hazardous material spill response protocol.
Disposal Plan:
The preferred method for the disposal of unused this compound and contaminated materials is through a certified hazardous waste disposal program or a drug take-back program.[12][13][14] If such programs are not available, the following procedure can be used for small quantities:
-
Deactivation: Do not attempt to chemically neutralize the compound.
-
Containment: Mix the this compound with an inert and undesirable substance such as used coffee grounds or kitty litter.[13][14][15] This makes the substance less appealing for accidental or intentional ingestion.
-
Sealing: Place the mixture in a sealable plastic bag or a non-breakable container that can be tightly closed to prevent leakage.[13][15]
-
Final Disposal: Dispose of the sealed container in the regular trash. Do not flush this compound down the toilet or drain, as this can lead to environmental contamination.[12][14][15][16] Empty containers should be rinsed thoroughly before being discarded.
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Logic diagram for selecting appropriate PPE.
References
- 1. pogo.ca [pogo.ca]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. osha.gov [osha.gov]
- 4. paipharma.com [paipharma.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. whca.org [whca.org]
- 7. pharmastate.academy [pharmastate.academy]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. chromservis.eu [chromservis.eu]
- 12. buzzrx.com [buzzrx.com]
- 13. Medicine: Proper Disposal [nationwidechildrens.org]
- 14. epa.gov [epa.gov]
- 15. dea.gov [dea.gov]
- 16. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
